Product packaging for cis-4-(Boc-aminomethyl)cyclohexylamine(Cat. No.:CAS No. 192323-07-2)

cis-4-(Boc-aminomethyl)cyclohexylamine

Cat. No.: B061707
CAS No.: 192323-07-2
M. Wt: 228.33 g/mol
InChI Key: HMMYZMWDTDJTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview cis-4-(Boc-aminomethyl)cyclohexylamine (CAS: 866548-92-7) is a high-purity biochemical building block of significant interest in advanced organic synthesis and drug discovery. This compound features a cyclohexane ring in the cis-configuration with both a primary amine and a Boc-protected aminomethyl functional group, making it a valuable chiral scaffold and intermediate for the stereoselective synthesis of complex molecules. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, it is supplied with a minimum purity of 95% . Research Applications and Value This compound is primarily utilized as a key intermediate in the agrochemical, pharmaceutical, and dyestuff fields . Its specific stereochemistry is critical for creating compounds with desired biological activity and physicochemical properties. In medicinal chemistry, the cis-configured cyclohexyl backbone serves as a rigid scaffold to orient pharmacophores in three-dimensional space, facilitating the exploration of structure-activity relationships (SAR). The primary amine group is readily available for conjugation reactions, such as amide bond or sulfonamide formation, while the Boc-protected amine provides a second, orthogonal site for diversification after deprotection. This versatility makes it an invaluable template for constructing combinatorial libraries, protein ligands, and enzyme inhibitors. Specifications and Handling * CAS Number : 866548-92-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B061707 cis-4-(Boc-aminomethyl)cyclohexylamine CAS No. 192323-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYZMWDTDJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619358
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296270-94-5, 192323-07-2
Record name 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296270-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with a Boc-protected aminomethyl group and a free amine, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and its application in contemporary drug discovery.

Physical Properties

PropertyValueSource
Molecular Formula C12H24N2O2[1][2]
Molecular Weight 228.336 g/mol [1]
Physical State Solid or LiquidInconsistent reports
Solubility Soluble in methanol and ethyl acetate; slightly soluble in water.
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of primary amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, this time at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Clamp and stand

Procedure:

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

  • Heat the bath gently and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.

  • When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Density Determination

The density of a liquid can be determined using a pycnometer.

Apparatus:

  • Pycnometer (a small glass flask of known volume)

  • Analytical balance

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m1).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and record the mass (m2).

  • Determine the mass of the liquid by subtracting the mass of the empty pycnometer (m2 - m1).

  • The volume of the pycnometer is known (V).

  • Calculate the density (ρ) of the liquid using the formula: ρ = (m2 - m1) / V.

  • For solid samples, a solvent displacement method can be used.

pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the amine. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize.

  • Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration well past the equivalence point.

  • Plot a graph of pH versus the volume of HCl added.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

Apparatus:

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, methanol, ethyl acetate)

Procedure:

  • Add a small, known amount of the amine (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid or immiscible liquid layers.

  • Classify the solubility as soluble, partially soluble, or insoluble.

Applications in Drug Development: PROTAC Synthesis

This compound is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6][7] The linker component of a PROTAC, for which this compound is a precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase to facilitate this process.[8][]

The mono-Boc protection of the diamine allows for sequential, controlled synthesis. The free amine can be reacted with a ligand for the E3 ligase, followed by deprotection of the Boc group and subsequent reaction with a ligand for the target protein.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing a mono-Boc-protected diamine linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Couple E3 Ligand to free amine of linker E3_Ligand->Step1 Linker This compound Linker->Step1 Target_Ligand Target Protein Ligand (with reactive group) Step3 Step 3: Couple Target Ligand to newly exposed amine Target_Ligand->Step3 Step2 Step 2: Deprotection (Removal of Boc group) Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC PROTAC Molecule Step3->PROTAC

Caption: Logical workflow for PROTAC synthesis.

Experimental Workflow for Physical Property Determination

This diagram outlines a general experimental workflow for the characterization of the physical properties of a chemical compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_experiments Physical Property Determination cluster_data Data Analysis and Reporting Sample Obtain Pure Sample of This compound MeltingPoint Melting Point Determination Sample->MeltingPoint BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density pKa pKa Titration Sample->pKa Solubility Solubility Assessment Sample->Solubility Analysis Analyze and Tabulate Experimental Data MeltingPoint->Analysis BoilingPoint->Analysis Density->Analysis pKa->Analysis Solubility->Analysis Report Compile Technical Data Sheet Analysis->Report

Caption: General workflow for physical property characterization.

References

Chemical structure and IUPAC name of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional organic compound commonly utilized as a linker or building block in medicinal chemistry and drug discovery. Its structure incorporates a cyclohexane scaffold, which provides conformational rigidity, along with a primary amine and a Boc-protected aminomethyl group. The cis stereochemistry of the substituents on the cyclohexane ring dictates a specific spatial arrangement, which can be critical for molecular recognition and binding in targeted drug design. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the aminomethyl group, making this compound a versatile tool in the synthesis of more complex molecules, including PROTACs and other targeted protein degraders.

Chemical Identity and Properties

The systematic IUPAC name for this compound is tert-butyl N-[(cis-4-aminocyclohexyl)methyl]carbamate .[1] It is also commonly referred to as this compound.

IdentifierValue
CAS Number 866548-92-7[1][2][3]
Molecular Formula C12H24N2O2[2][3]
Molecular Weight 228.33 g/mol [1][2]

Chemical Structure

The chemical structure of this compound features a cyclohexane ring with an aminomethyl group (-CH2NH-Boc) and an amino group (-NH2) in a cis-1,4-disubstituted pattern.

chemical_structure cluster_cyclohexane cluster_substituents cluster_boc C1 CH C2 CH2 C1->C2 CH2_NHBoc CH₂-NH-Boc C1->CH2_NHBoc C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 NH2 H₂N C4->NH2 C6 CH2 C5->C6 C6->C1 C_O C=O CH2_NHBoc->C_O is protected by Boc_group Boc Group O_tBu O-tBu C_O->O_tBu label_cis cis conformation

References

GSK1070916: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor

CAS Number: 866548-92-7

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.

Chemical Information

GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-azaindole class of compounds.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea[3]
Molecular Formula C₃₀H₃₃N₇O[4]
Molecular Weight 507.63 g/mol [4]
Canonical SMILES CCn1cc(c(n1)c2ccc(cc2)NC(=O)N(C)C)c3ccnc4c3cc(nH4)c5cccc(c5)CN(C)C[4]
InChI Key QTBWCSQGBMPECM-UHFFFAOYSA-N[4]

Mechanism of Action and Signaling Pathway

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6]

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[7] The inhibition of Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates, most notably histone H3 at serine 10 (pHH3S10).[8] This disruption leads to defects in chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo apoptosis.[8]

GSK1070916_Signaling_Pathway GSK1070916 Signaling Pathway GSK1070916 GSK1070916 AuroraB Aurora B Kinase GSK1070916->AuroraB inhibits AuroraC Aurora C Kinase GSK1070916->AuroraC inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates pHH3S10 p-Histone H3 (Ser10) HistoneH3->pHH3S10 ChromosomeSegregation Proper Chromosome Segregation pHH3S10->ChromosomeSegregation Polyploidy Polyploidy ChromosomeSegregation->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: GSK1070916 inhibits Aurora B/C, blocking Histone H3 phosphorylation and leading to apoptosis.

Biological Activity

In Vitro Kinase Inhibitory Activity

GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.

KinaseKi (nM)IC50 (nM)
Aurora B-INCENP 0.38 ± 0.29[5]3.5[9]
Aurora C-INCENP 1.5 ± 0.4[5]6.5[9]
Aurora A-TPX2 490 ± 60[5]>100-fold selective vs Aurora B/C[9]
Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range.[8]

Cell LineCancer TypeEC50 (nM) for Cell ProliferationEC50 (nM) for pHH3S10 Inhibition
A549 Lung Carcinoma7[2]-
HCT116 Colon Carcinoma--
MCF7 Breast Cancer--
HL-60 Leukemia--
Colo205 Colon Adenocarcinoma--

Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature, with a median EC50 of 8 nM.[8]

Experimental Protocols

Aurora Kinase Activity Assay (IMAP™ Assay)

This protocol describes a fluorescence polarization-based immunoassay to measure the kinase activity of Aurora B and C.

Materials:

  • Recombinant human Aurora B/INCENP or Aurora C/INCENP complex

  • 5FAM-labeled peptide substrate (e.g., 5FAM-PKAtide)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • GSK1070916

  • IMAP™ Binding Solution

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of GSK1070916 in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM 5FAM-PKAtide, 20 µM ATP).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 15 µL of IMAP™ Binding Solution.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure fluorescence polarization using a suitable plate reader.

IMAP_Assay_Workflow IMAP Kinase Assay Workflow Start Start AddInhibitor Add Inhibitor/DMSO Start->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddSubstrate Add Substrate/ATP Incubate1->AddSubstrate Incubate2 Incubate (60 min) AddSubstrate->Incubate2 AddIMAP Add IMAP Binding Solution Incubate2->AddIMAP Incubate3 Incubate (60 min) AddIMAP->Incubate3 ReadFP Read Fluorescence Polarization Incubate3->ReadFP End End ReadFP->End

Caption: Workflow for the IMAP fluorescence polarization-based kinase assay.
Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of GSK1070916 on cell proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • GSK1070916

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of GSK1070916 in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western blotting.

Materials:

  • Human cancer cell lines

  • GSK1070916

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse anti-GAPDH (loading control, e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • SDS-PAGE gels

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with various concentrations of GSK1070916 for 24 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Synthesis

The synthesis of GSK1070916 has been described in detail in the Journal of Medicinal Chemistry.[2] The key steps involve a multi-step synthesis starting from commercially available materials, culminating in the formation of the 7-azaindole core followed by coupling with the side chains.

Pharmacokinetics

In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100 mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24 hours.[10] This concentration correlated with a sustained decrease of over 60% in histone H3-S10 phosphorylation in the tumors.[10] A Phase I clinical trial in patients with advanced solid tumors has been completed.[6][11]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides essential technical information to support ongoing and future investigations into the therapeutic potential of GSK1070916.

References

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on cis-4-(Boc-aminomethyl)cyclohexylamine, a critical building block in the development of targeted protein degraders. This document outlines its chemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and a generalized experimental workflow for its use.

Core Chemical Data

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.336 g/mol [1][2]
CAS Number 866548-92-7[1][2]
Primary Application Protein Degrader Building Block (PROTAC Linker)[1][2][3]

Application in PROTAC Technology

This compound serves as a linker component in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[4] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4]

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[4]

Below is a diagram illustrating the general mechanism of action for a PROTAC, where this compound would be a component of the "Linker".

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binds to PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to recognition by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Generalized Experimental Protocols

While specific synthesis routes for PROTACs are highly dependent on the target protein and the chosen E3 ligase ligand, a generalized workflow for the design and synthesis of a PROTAC library using a linker building block like this compound is presented below. The use of such modular building blocks can significantly streamline the development process.[4]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC molecule is a modular process that involves the strategic connection of a target protein ligand, a linker, and an E3 ligase ligand.[4]

PROTAC_Synthesis_Workflow Start PROTAC Design Ligand_Selection 1. Ligand Selection - Target Protein Ligand (Warhead) - E3 Ligase Ligand Start->Ligand_Selection Linker_Selection 2. Linker Selection (e.g., this compound derivative) Ligand_Selection->Linker_Selection Synthesis 3. Chemical Synthesis Linker_Selection->Synthesis Purification 4. Purification & Characterization (e.g., HPLC, LC-MS, NMR) Synthesis->Purification Biological_Eval 5. Biological Evaluation - Binding Assays - Degradation Assays (e.g., Western Blot) - Cellular Activity Purification->Biological_Eval End Optimized PROTAC Biological_Eval->End

Caption: Generalized workflow for the design and synthesis of PROTACs.

Detailed Methodologies:

  • Ligand and Linker Preparation:

    • The Boc protecting group on this compound is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

    • The warhead and the E3 ligase ligand are often functionalized with a reactive group (e.g., a carboxylic acid or an alkyne/azide for "click chemistry") to facilitate coupling with the linker.[1]

  • Coupling Reactions:

    • Amide Bond Formation: A common method involves the coupling of an amine on the linker with a carboxylic acid on the warhead or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

    • Click Chemistry: For a more modular approach, the linker and ligands can be functionalized with azide and alkyne groups, respectively, and coupled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • Purification and Characterization:

    • The synthesized PROTAC is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

    • The identity and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Evaluation:

    • Binding Assays: The affinity of the PROTAC for the target protein and the E3 ligase is determined using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

    • In Vitro Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cell lines, typically by Western blotting or proteomics-based approaches.

    • Cellular Potency: The functional consequence of target protein degradation is evaluated through relevant cell-based assays (e.g., cell viability, reporter assays).

References

The Strategic Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional molecule cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine serves as a crucial building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique stereochemistry and orthogonally protected amine functionalities make it a versatile scaffold for the synthesis of novel therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This technical guide provides an in-depth overview of its potential applications, supported by experimental insights and data.

Core Attributes and Synthetic Utility

Cis-4-(Boc-aminomethyl)cyclohexylamine, with the CAS Number 866548-92-7, possesses a rigid cyclohexane core that imparts conformational constraint to the molecules it is incorporated into. This rigidity can be advantageous in drug design, aiding in the optimization of binding interactions with biological targets. The presence of a Boc-protected primary amine and a free primary amine at the 1 and 4 positions of the cyclohexane ring allows for selective and sequential chemical modifications, a key feature for the construction of complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 866548-92-7
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Application in Targeted Protein Degradation: PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

This compound is classified as a "Protein Degrader Building Block" and serves as a valuable component for PROTAC linkers. Its cyclohexane scaffold can provide the necessary rigidity and vectorality to the linker, influencing the stability and geometry of the ternary complex. The dual amine functionalities allow for straightforward incorporation into the linker structure through amide bond formation or other coupling chemistries.

The general workflow for synthesizing a PROTAC utilizing a diamine linker building block like this compound is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Warhead Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation Warhead-COOH Warhead with Carboxylic Acid Coupling1 Amide Coupling (e.g., HATU, DIPEA) Warhead-COOH->Coupling1 Diamine_Linker cis-4-(Boc-aminomethyl) cyclohexylamine Diamine_Linker->Coupling1 Intermediate1 Boc-Protected Linker-Warhead Coupling1->Intermediate1 Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 Amine-Linker-Warhead Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand-COOH E3 Ligase Ligand with Carboxylic Acid E3_Ligand-COOH->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocol: General Amide Coupling

A general procedure for the coupling of this compound to a carboxylic acid-containing fragment (e.g., a warhead or an E3 ligase ligand) is as follows:

  • Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, for example, HATU (1.1 eq.), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

Application in Kinase Inhibitor and Bioactive Molecule Synthesis

The stereoisomer of the title compound, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate (the trans-isomer), is a known intermediate in the synthesis of various bioactive molecules, including kinase inhibitors such as NVP-2, a selective CDK9 inhibitor.[2] This highlights the potential of the cis-isomer to be used in a similar capacity, allowing for the exploration of stereochemical diversity in structure-activity relationship (SAR) studies. The distinct spatial arrangement of the functional groups in the cis-isomer compared to the trans-isomer can lead to different binding modes and potencies, providing valuable insights for lead optimization.

The logical flow for incorporating the cis-cyclohexylamine scaffold into a lead optimization program is illustrated below.

Lead_Optimization_Flow Initial_Hit Initial Hit Compound SAR_Hypothesis SAR Hypothesis Generation (e.g., explore conformational restriction) Initial_Hit->SAR_Hypothesis Building_Block_Selection Selection of cis-4-(Boc-aminomethyl) cyclohexylamine as a rigid scaffold SAR_Hypothesis->Building_Block_Selection Synthesis Synthesis of Analog Library Building_Block_Selection->Synthesis Biological_Screening In vitro and/or in cellulo assays Synthesis->Biological_Screening Data_Analysis Analysis of SAR Data (potency, selectivity, DMPK) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Cycles Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Iterative lead optimization cycle incorporating the cis-cyclohexylamine scaffold.

While specific examples with quantitative biological data for compounds derived directly from this compound are not yet prevalent in publicly accessible literature, the established utility of its trans-isomer and related cyclohexylamine derivatives in approved drugs and clinical candidates strongly supports its potential in early drug discovery. Researchers are encouraged to explore the incorporation of this building block to investigate the impact of the cis-stereochemistry on the pharmacological properties of their lead compounds.

References

A Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in pharmaceutical and chemical research. This document details commercially available sources, their specifications, and relevant technical information to support its application in a laboratory setting.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several suppliers to facilitate comparison and procurement. Researchers should note the distinction from the related compound, cis-4-(Boc-amino)cyclohexylamine, which has a different chemical structure.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Weifang Yangxu Group Co., Ltd. Not specified99%[1]Milligram to Kilogram scale[1]866548-92-7[1]
[Generic Supplier via Online Marketplace] ALA-C177750-1gmin 97%[2]1 gram[2]866548-92-7[2]
BLDpharm BD00795551Not specifiedNot specified866548-92-7[3]

Note: The compound cis-4-(Boc-amino)cyclohexylamine (CAS Number: 247570-24-7) is often listed by suppliers such as Thermo Scientific Chemicals and Fisher Scientific with purities around 97% and is available in gram quantities.[4][5][6] It is crucial to verify the CAS number to ensure the correct compound is being sourced.

Synthesis and Quality Control

Quality control of this compound typically involves a combination of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental technique for the structural elucidation of this compound. A representative spectrum would confirm the presence of the Boc protecting group (a characteristic singlet at approximately 1.4 ppm), the cyclohexyl ring protons, and the aminomethyl group protons. ChemicalBook provides access to a reference ¹H NMR spectrum for a related compound, which can serve as a comparative tool.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase C18 column is commonly employed with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially given the lack of a strong chromophore in the molecule.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution HPLC_Analysis HPLC Purity Analysis (Reversed-Phase C18) Dissolution->HPLC_Analysis Inject NMR_Analysis ¹H NMR Structural Verification (e.g., in CDCl₃ or MeOD) Dissolution->NMR_Analysis Prepare NMR sample MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS_Analysis Infuse/Inject Data_Processing Process & Integrate Data HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Purity_Calculation Calculate Purity (%) Data_Processing->Purity_Calculation Structure_Confirmation Confirm Structure Data_Processing->Structure_Confirmation CoA_Generation Generate Certificate of Analysis Purity_Calculation->CoA_Generation Structure_Confirmation->CoA_Generation

A typical quality control workflow for this compound.

Signaling Pathways and Research Applications

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both a primary amine and a Boc-protected aminomethyl group, allows for selective chemical modifications.

One key area of application is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyclohexyl scaffold can provide rigidity and desirable physicochemical properties to the linker region of the PROTAC molecule.

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation of Target Protein Proteasome->Degradation

General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

Technical Guide: Storage and Stability of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and an in-depth analysis of the stability profile of cis-4-(Boc-aminomethyl)cyclohexylamine. The information presented herein is intended to ensure the long-term integrity and reliable performance of this compound in research and development applications.

Summary of Storage and Stability

Proper storage and handling are paramount to maintaining the quality and stability of this compound. This compound is generally stable when stored under appropriate conditions, with a typical shelf life of 24 to 36 months. However, its stability is susceptible to specific environmental factors, primarily acidic conditions and high temperatures.

Key Recommendations:

  • Storage Temperature: Room temperature.

  • Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is noted to be air-sensitive; therefore, handling under an inert gas atmosphere (e.g., argon or nitrogen) and protection from moisture are recommended.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Quantitative Stability Data

While specific quantitative stability studies on this compound are not extensively available in public literature, the stability of the tert-butoxycarbonyl (Boc) protecting group is well-documented. The following table summarizes the general stability of Boc-protected amines under various conditions. Researchers should consider these as general guidelines and are encouraged to perform compound-specific stability assessments for critical applications.

ConditionStability of Boc-Protected AminesExpected Impact on this compound
Acidic pH Labile, especially to strong acids.High probability of deprotection (cleavage of the Boc group).
Basic pH Generally stable.Expected to be stable under moderately basic conditions.
Neutral pH Generally stable.Expected to be stable.
Elevated Temperature Susceptible to thermal degradation, typically above 100 °C.Potential for deprotection and other degradation pathways.
Light Exposure Generally stable, but photostability can be compound-specific.While not specifically reported as light-sensitive, storage in the dark is a good practice.
Oxidizing Agents Potential for oxidation of the amine or cyclohexyl ring.Should be stored away from strong oxidizing agents.

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be through the cleavage of the Boc protecting group.

Acid-Catalyzed Hydrolysis

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. This deprotection exposes the primary amine, yielding cis-4-(aminomethyl)cyclohexylamine.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ cis-4-(aminomethyl)cyclohexylamine cis-4-(aminomethyl)cyclohexylamine Protonated Intermediate->cis-4-(aminomethyl)cyclohexylamine - CO2 - Isobutene

Acid-Catalyzed Deprotection Pathway
Thermal Degradation

Exposure to high temperatures can also lead to the cleavage of the Boc group, often through a concerted mechanism that results in the formation of the free amine, carbon dioxide, and isobutylene.[1] Studies on other Boc-protected amines have shown that thermal deprotection can occur in the absence of an acid catalyst.[1]

This compound This compound cis-4-(aminomethyl)cyclohexylamine cis-4-(aminomethyl)cyclohexylamine This compound->cis-4-(aminomethyl)cyclohexylamine Δ (Heat) Degradation Products Degradation Products cis-4-(aminomethyl)cyclohexylamine->Degradation Products + CO2 + Isobutylene

Thermal Degradation Pathway

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, the following general protocols are recommended.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Stress Conditions:

    • Acidic: Treat the solution with a strong acid (e.g., 1M HCl) at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic: Treat the solution with a strong base (e.g., 1M NaOH) at room temperature and an elevated temperature.

    • Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Heat the solid compound and a solution of the compound at a high temperature (e.g., 105 °C).

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 4.2). Characterize any significant degradation products using LC-MS and NMR.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Acid Prepare Stock Solution->Acid Base Base Prepare Stock Solution->Base Oxidation Oxidation Prepare Stock Solution->Oxidation Heat Heat Prepare Stock Solution->Heat Light Light Prepare Stock Solution->Light HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Heat->HPLC Analysis Light->HPLC Analysis LC-MS/NMR for Characterization LC-MS/NMR for Characterization HPLC Analysis->LC-MS/NMR for Characterization

Forced Degradation Experimental Workflow
HPLC Method for Stability Assessment

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the parent compound and any potential degradation products (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

NMR Spectroscopy for Boc Group Integrity

¹H NMR spectroscopy can be used to quickly assess the integrity of the Boc protecting group.

  • Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The presence of a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the intact Boc moiety. The disappearance or reduction in the integral of this peak indicates deprotection.

Handling and Safety Precautions

Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: If breathed in, move person into fresh air.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature in a cool, dry, and inert environment. The primary stability concerns are exposure to strong acids and high temperatures, which can lead to the cleavage of the Boc protecting group. For critical applications, it is strongly advised that researchers perform their own stability assessments using the protocols outlined in this guide to ensure the material's integrity for their specific use case.

References

Spectroscopic and Analytical Profile of cis-4-(Boc-aminomethyl)cyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 866548-92-7). Due to the limited availability of public experimental data for this specific isomer, this document presents predicted values and data from closely related analogs to serve as a reference for researchers in the field. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (cis-4-aminocyclohexyl)methylcarbamate

  • CAS Number: 866548-92-7

  • Molecular Formula: C₁₂H₂₄N₂O₂

  • Molecular Weight: 228.34 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m1H-CH-NH₂
~2.9 - 3.1t2H-CH₂-NHBoc
~2.6 - 2.8m1H-CH-CH₂-
~1.8 - 2.0br s2H-NH₂
~1.6 - 1.8m4HCyclohexyl CH₂ (axial)
~1.44s9H-C(CH₃)₃ (Boc)
~1.2 - 1.4m4HCyclohexyl CH₂ (equatorial)
~4.8 - 5.0br s1H-NH-Boc
¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (δ) ppmAssignment
~156.0C=O (Boc)
~79.0-C(CH₃)₃ (Boc)
~48.0-CH-NH₂
~46.0-CH₂-NHBoc
~38.0-CH-CH₂-
~30.0Cyclohexyl CH₂
~28.5-C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy Data (Representative)
Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3250Strong, BroadN-H stretch (amine and carbamate)
~2920, 2850StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (Boc carbamate)
~1520StrongN-H bend (amine)
~1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS) Data (Predicted)
m/z RatioRelative Intensity (%)Assignment
229.19High[M+H]⁺
173.15Moderate[M - C₄H₈+H]⁺ or [M - isobutylene+H]⁺
156.12Moderate[M - Boc+H]⁺
114.12High[M - Boc-NH₂-CH₂]⁺
57.07High[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecule of interest.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

    • The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation PurityAssessment Purity Assessment DataAnalysis->PurityAssessment FinalReport Final Characterization Report StructureElucidation->FinalReport PurityAssessment->FinalReport

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for this compound are predicted or based on closely related analogs due to the lack of publicly available experimental data for the specified compound. This information should be used as a guide and for reference purposes only. Experimental verification is recommended.

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate, thereby preventing it from participating in unwanted side reactions.[3] This transformation is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[4] The resulting N-tert-butoxycarbonyl derivative is significantly less reactive due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][5] This orthogonality is a cornerstone of modern synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[6]

Mechanism of Boc Protection and Deprotection

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] In many protocols, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize the acidic proton of the amine and accelerate the reaction.[1][4]

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism involves protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[13]

Data Presentation: Reaction Conditions and Yields

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and the presence of catalysts or bases. The following tables summarize typical reaction conditions and reported yields for the Boc protection and deprotection of various amines.

Table 1: Boc Protection of Various Amines

Amine SubstrateReagentsSolventTemperatureReaction TimeYield (%)Reference(s)
Glycine(Boc)₂O, NaOHWater/DioxaneRoom Temp.4 hours93.87[11]
L-Alanine(Boc)₂O, NaOHTHF/WaterRoom Temp.17 hours100[11]
L-Phenylalanine(Boc)₂O, NaOHt-Butanol/WaterRoom Temp.Overnight78-87[11][14]
Primary Aliphatic Amine(Boc)₂O, TEATHFRoom Temp.1-4 hours>95[1]
Aniline(Boc)₂OMethanolRoom Temp.< 1 hour>95[15]
Secondary Aromatic Amine(Boc)₂OMethanolRoom Temp.24-48 hoursNot specified[15]
Various Amines(Boc)₂OWater/AcetoneRoom Temp.8-12 min85-98[16]
Structurally Diverse Amines(Boc)₂O, Iodine (cat.)Solvent-freeAmbient Temp.Not specifiedHigh[8]

Table 2: Comparison of Boc Deprotection Methods

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesReference(s)
Trifluoroacetic Acid (TFA)20-50% in DCM0.5 - 4 hoursHighly effective and volatile, simplifying product isolation.Harsh acidity can cleave other acid-labile groups.[9][17]
Hydrochloric Acid (HCl)4 M in Dioxane0.5 - 16 hoursOften more selective than TFA in the presence of tert-butyl esters.Dioxane is a hazardous solvent.[9][17]
p-Toluenesulfonic Acid (pTSA)Deep Eutectic Solvent10 - 30 minMild, fast, and environmentally benign.DES may require specific preparation.[18][19]
Thermal (Solvent-based)Methanol or TFE, 120-240 °C30 minutesAcid-free; can offer unique selectivity.Requires high temperatures which may not be suitable for all substrates.[17][20]
Water (Boiling)Water10 - 15 minNeutral, environmentally friendly, and fast.High temperature can be detrimental to sensitive molecules.[18][21]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[4][6]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 3.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a 2:1 v/v mixture of H₂O/THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in the chosen solvent.[6]

  • For temperature-sensitive reactions, cool the mixture to 0°C in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate (1.5 equiv) to the stirring solution.[6]

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Wash the combined organic layers with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[4][6]

  • If necessary, purify the crude product by column chromatography.[7]

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the acidic cleavage of the Boc group.[9][10][22]

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

  • Add TFA to the solution (typically to a final concentration of 20-50% v/v).[17]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.[6]

  • Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.[6]

  • The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., trifluoroacetate).[12]

  • A subsequent basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed to isolate the free amine if required.[3]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and workflows associated with the Boc protecting group.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-tBu      |    O(⁻)-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocAmine R-NH-Boc Intermediate->BocAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_cleavage Cleavage cluster_products Products BocAmine R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu BocAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Loss of t-Bu⁺ tBuCation t-Bu⁺ Protonated->tBuCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow cluster_protection Boc Protection cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in Solvent B Add (Boc)₂O A->B C Stir at RT (Monitor by TLC) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography (if necessary) G->H

References

Methodological & Application

Protocol for the TFA-Mediated Boc Deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of active pharmaceutical ingredients and complex molecules. Its widespread use stems from its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the removal of the Boc group, affording the corresponding amine salt.

This document provides a detailed protocol for the Boc deprotection of cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional building block often utilized in medicinal chemistry. The protocol outlines the materials, experimental procedure, and work-up conditions to yield the corresponding diamine as its bis-trifluoroacetate salt. The provided data and workflow are intended to guide researchers, scientists, and drug development professionals in the efficient execution of this transformation.

Reaction Principle

The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to liberate the free amine and carbon dioxide gas.[1][2][3] In the presence of excess TFA, the newly formed amine is protonated to yield the trifluoroacetate salt.[1]

Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The recommended concentration is typically between 0.1 and 0.5 M.[2][4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[4][5] For substrates that may be more sensitive, a lower concentration of TFA (e.g., 20-50% v/v in DCM) can be employed.[2][4]

  • Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1 to 4 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[4]

  • Work-up for the TFA Salt: To isolate the product as the bis-trifluoroacetate salt, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA. The resulting residue can often be used directly in the next step without further purification. To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent such as toluene.[4]

  • Work-up for the Free Amine: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[2][4] c. Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure buildup in the separatory funnel.[2] d. Wash the organic layer with brine.[2][4] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound.

ParameterValue/ConditionNotes
Substrate Concentration0.1 - 0.5 MA concentration of 0.2 M is a good starting point.
SolventDichloromethane (DCM)Anhydrous grade is recommended to prevent side reactions.
ReagentTrifluoroacetic Acid (TFA)A 1:1 (v/v) ratio with DCM is generally effective.[4][5]
Temperature0 °C to Room TemperatureThe reaction is initiated at 0 °C and then warmed to RT.[2][4]
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.[2]
Expected Yield>95%The reaction is typically high-yielding.
Product FormBis-trifluoroacetate salt or free amineDependent on the work-up procedure.

Visual Representations

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool solution to 0 °C start->cool add_tfa Slowly add TFA (1:1 v/v with DCM) cool->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate option_salt Isolate bis-TFA salt concentrate->option_salt option_free_amine Proceed to neutralization concentrate->option_free_amine dissolve Redissolve in organic solvent option_free_amine->dissolve neutralize Wash with sat. NaHCO₃ dissolve->neutralize wash_brine Wash with brine neutralize->wash_brine dry Dry over Na₂SO₄ wash_brine->dry final_concentrate Concentrate to yield free amine dry->final_concentrate

Caption: Experimental workflow for the Boc deprotection of this compound.

Signaling_Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine_Salt Amine TFA Salt Carbamic_Acid->Free_Amine_Salt - CO₂ + TFA CO2 CO₂ Carbamic_Acid->CO2 TFA TFA (H⁺)

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Application Notes and Protocols for the Use of cis-4-(Boc-aminomethyl)cyclohexylamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine, a versatile diamine building block, into peptide and peptidomimetic structures using solid-phase peptide synthesis (SPPS). This diamine linker is valuable for creating conformationally constrained peptides, macrocyclic analogues, and peptidomimetics with enhanced stability and novel pharmacological profiles. The protocols outlined below are based on the Boc/Bzl protection strategy and detail the necessary steps from resin preparation to final peptide cleavage and purification. While direct quantitative data for this specific reagent is not extensively published, the provided methodologies are derived from established principles for similar non-natural building blocks and serve as a robust starting point for synthesis.

Introduction

The incorporation of non-natural amino acids and linkers is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. This compound serves as a conformationally rigid scaffold that can be used to introduce specific turns or bends in a peptide backbone, or to act as a linker for cyclization or conjugation. Its mono-Boc protected nature allows for directional coupling onto a solid support or a growing peptide chain, with the second primary amine available for further elongation after a deprotection step. This building block is particularly useful in the synthesis of analogues of bioactive peptides like somatostatin, GnRH, and integrin antagonists.

Properties and Handling

PropertyValue
Chemical Name cis-4-(tert-butoxycarbonylaminomethyl)cyclohexylamine
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, protect from moisture

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is most readily achieved using the Boc/Bzl SPPS strategy. The primary amine of the cyclohexylamine ring can be coupled to the growing peptide chain, followed by the removal of the Boc protecting group from the aminomethyl moiety to allow for further peptide elongation.

Workflow for Incorporation

SPPS_Workflow start Start with Peptide-Resin coupling Couple cis-4-(Boc-aminomethyl) cyclohexylamine start->coupling wash1 Wash (DCM/DMF) coupling->wash1 deprotection Boc Deprotection (TFA) wash1->deprotection neutralization Neutralization (DIEA) deprotection->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 next_aa Couple Next Boc-AA wash2->next_aa repeat Repeat Cycle next_aa->repeat repeat->coupling For next non-natural AA cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage End of sequence end Purify Peptide cleavage->end

Caption: General workflow for incorporating this compound in Boc-SPPS.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 to 0.5 mmol scale. Adjustments may be necessary for automated synthesizers.

Resin Preparation and First Amino Acid Coupling

Standard resins for Boc-SPPS include Merrifield or PAM resins for C-terminal acids, and MBHA or BHA resins for C-terminal amides.[1]

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Isopropanol (IPA) and DCM.

  • First Amino Acid Attachment (to Merrifield Resin):

    • Dissolve the Boc-protected amino acid (2-4 eq.) in a mixture of DCM and DMF.

    • Add cesium carbonate (1 eq.) and stir for 1 hour.

    • Filter and evaporate the solvent.

    • Dissolve the resulting cesium salt in DMF and add to the swelled resin.

    • Heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

Coupling of this compound

The coupling of the diamine building block requires activation of the C-terminal carboxylic acid of the peptide-resin. Carbodiimide-mediated coupling is a standard and effective method.[1]

  • Pre-activation (Optional but recommended):

    • Swell the peptide-resin in DCM.

    • Perform a Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[1]

    • Neutralize with 10% Diisopropylethylamine (DIEA) in DCM.

    • Wash thoroughly with DCM.

  • Coupling Reaction:

    • Dissolve this compound (2-3 eq.) and a coupling additive like HOBt (1-hydroxybenzotriazole) (2-3 eq.) in DMF.

    • Add this solution to the swelled and deprotected peptide-resin.

    • In a separate vial, dissolve a carbodiimide coupling agent such as DIC (N,N'-Diisopropylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) (2-3 eq.) in DCM.

    • Add the carbodiimide solution to the resin mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines on the resin.

  • Washing: Wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.

Boc Deprotection of the Incorporated Diamine
  • Swell the resin in DCM.

  • Add a solution of 50% TFA in DCM to the resin. A short pre-wash of 5 minutes can be beneficial.[1]

  • Agitate the mixture for 20-30 minutes at room temperature.[1]

  • Filter and wash the resin with DCM, IPA, and then DCM again.

  • Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 10 minutes.

  • Wash the resin with DCM to prepare for the coupling of the next amino acid.

Peptide Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, or Trp. For peptides containing the di-Boc protected aminomethylphenylalanine, a stronger acid system like Hydrogen Fluoride (HF) might be considered for complete deprotection. For this compound, a standard TFA-based cleavage cocktail is generally sufficient, but optimization may be required.

Cleavage Cocktail Selection

Cleavage_Cocktail start Peptide Sequence Contains: node_sensitive Cys, Met, Trp, Tyr start->node_sensitive node_simple No Sensitive Residues start->node_simple cocktail_k Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) node_sensitive->cocktail_k Recommended cocktail_b Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2) node_simple->cocktail_b Recommended

Caption: Decision diagram for selecting an appropriate cleavage cocktail.

Cleavage Protocol (using Reagent B):

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in Reagent B (e.g., 10 mL per gram of resin).

  • Stir the mixture for 1.5 to 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass and by analytical HPLC to determine purity.

Data and Troubleshooting

Typical Reagents and Stoichiometry
StepReagentEquivalents (eq.)SolventTypical Time
Coupling This compound2 - 3DMF/DCM2 - 4 hours
DIC or DCC2 - 3DCM-
HOBt2 - 3DMF-
Deprotection TFA50% (v/v)DCM30 min
Neutralization DIEA10% (v/v)DCM10 min
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, poor resin swelling, reagent degradationDouble couple with fresh reagents, increase reaction time, switch to a more potent coupling reagent (e.g., HATU).
Incomplete Boc Deprotection Insufficient acid strength or timeIncrease deprotection time to 45-60 minutes, consider using neat TFA for the deprotection step.
Side Reactions during Cleavage Presence of sensitive amino acids, scavenger absenceUse an appropriate cleavage cocktail with scavengers (e.g., Reagent K).
Low Peptide Yield Incomplete reactions, loss of peptide from resinMonitor each step with a Kaiser test, use a more stable linker if premature cleavage is suspected.

Conclusion

The incorporation of this compound into peptide structures is a valuable technique for the development of novel peptidomimetics. By following the detailed protocols for Boc-SPPS outlined in these application notes, researchers can successfully synthesize modified peptides with unique structural and functional properties. Careful monitoring of coupling and deprotection steps, along with the selection of appropriate cleavage conditions, are critical for achieving high purity and yield of the final product.

References

Application of cis-4-(Boc-aminomethyl)cyclohexylamine as a Linker in PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4]

The structural characteristics of the linker, such as its length, rigidity, and stereochemistry, play a pivotal role in optimizing the therapeutic potential of a PROTAC.[5][6] Rigid linkers, like those derived from cyclohexane scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[7] This document provides detailed application notes and protocols for the utilization of cis-4-(Boc-aminomethyl)cyclohexylamine as a linker in the synthesis and evaluation of PROTACs. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in publicly available literature, the principles and protocols outlined herein are based on established methodologies for similar cyclohexane-based linkers and provide a robust framework for its application.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target proteins.

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

PROTAC-Mediated Protein Degradation Pathway

Advantages of a cis-Cyclohexane Linker

The use of a cis-4-(aminomethyl)cyclohexylamine-derived linker offers several potential advantages in PROTAC design:

  • Conformational Rigidity: The cyclohexane ring introduces a degree of rigidity that can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency.

  • Stereochemical Influence: The cis stereochemistry enforces a specific spatial arrangement of the POI and E3 ligase ligands, which can be exploited to optimize the geometry of the ternary complex for efficient ubiquitination.

  • Synthetic Tractability: The Boc-protected amine provides a convenient handle for modular synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a this compound linker.

Protocol 1: PROTAC Synthesis (Solution-Phase)

This protocol outlines a two-step solution-phase synthesis, which is a common approach for generating PROTACs.

Workflow for Solution-Phase PROTAC Synthesis:

Synthesis_Workflow cluster_0 Step 1: Coupling of First Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Second Ligand Ligand1 POI or E3 Ligase Ligand (with carboxylic acid) Intermediate1 Boc-Protected Intermediate Ligand1->Intermediate1 Linker This compound Linker->Intermediate1 Intermediate1_in Boc-Protected Intermediate Deprotection TFA/DCM Intermediate1_in->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Intermediate2_in Amine Intermediate Final_PROTAC Final PROTAC Intermediate2_in->Final_PROTAC Ligand2 Second Ligand (with carboxylic acid) Ligand2->Final_PROTAC

Solution-Phase PROTAC Synthesis Workflow

Materials:

  • This compound

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for purification (e.g., HPLC-grade solvents, silica gel)

Procedure:

  • Coupling of the First Ligand:

    • Dissolve the first ligand (either POI or E3 ligase ligand, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of the Second Ligand:

    • Dissolve the second ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent and a base as in step 1.

    • Add the deprotected amine intermediate from step 2 to the activated second ligand.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • The synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Protocol 3: Cell Viability Assay

This assay assesses the cytotoxicity of the synthesized PROTAC.

Materials:

  • Cultured cells

  • The synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Data Presentation

While specific data for PROTACs using a this compound linker is not available, the following tables illustrate how quantitative data for a hypothetical PROTAC ("PROTAC-Cis-X") targeting a protein of interest (POI-X) and recruiting the E3 ligase Cereblon (CRBN) would be presented. For comparison, hypothetical data for a PROTAC with a flexible PEG linker ("PROTAC-PEG") and a trans-cyclohexane linker ("PROTAC-Trans-X") are included.

Table 1: In Vitro Degradation of POI-X in Cancer Cell Line A

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
PROTAC-Cis-Xcis-cyclohexane25>90
PROTAC-Trans-Xtrans-cyclohexane15075
PROTAC-PEGFlexible PEG80>95

Table 2: Cell Viability in Cancer Cell Line A (72h Treatment)

PROTAC CompoundLinker TypeIC50 (µM)
PROTAC-Cis-Xcis-cyclohexane1.5
PROTAC-Trans-Xtrans-cyclohexane5.2
PROTAC-PEGFlexible PEG2.8

Conclusion

The use of this compound as a linker in PROTAC design offers an attractive strategy to introduce conformational rigidity and a defined stereochemical orientation. This can lead to the development of potent and selective protein degraders. The protocols and data presentation formats provided in this document serve as a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this promising linker. Further empirical studies are necessary to fully elucidate the structure-activity relationship of this linker in various PROTAC contexts.

References

Application Notes and Protocols for Amide Coupling of cis-4-(Boc-aminomethyl)cyclohexylamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. The target molecule, cis-4-(Boc-aminomethyl)cyclohexylamine, presents a primary aliphatic amine on a cyclohexane scaffold, which can be considered sterically hindered. The selection of appropriate coupling reagents and reaction conditions is therefore critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.

These application notes provide a comprehensive guide to the reaction conditions for coupling this compound with various carboxylic acids. We will discuss the selection of coupling reagents, bases, and solvents, and provide detailed experimental protocols for reliable and efficient amide bond formation.

Selecting the Appropriate Coupling Reagent

The primary amine of this compound is a moderately nucleophilic but potentially sterically hindered reaction center. Therefore, highly efficient coupling reagents are recommended to overcome the potential steric barrier and achieve high conversion rates.[1][2] Standard carbodiimide reagents like DCC or EDC can be effective, but often require additives.[3][4] For more challenging or sterically demanding carboxylic acids, more powerful onium salt reagents are generally preferred.[5][6]

Key Classes of Coupling Reagents:

  • Carbodiimides (e.g., EDC, DIC): These are cost-effective reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[4][7] Their efficiency is significantly enhanced, and the risk of racemization is reduced, by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient, especially for hindered couplings, due to the formation of highly reactive activated esters.[1][10] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is known for its high reactivity and rapid reaction times.[8][10][11] A key consideration with uronium reagents is the potential for a side reaction where the reagent guanidinylates the amine; this can be mitigated by pre-activating the carboxylic acid or avoiding a large excess of the coupling reagent.[5][10]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also highly effective and are known for suppressing racemization.[1] They offer an alternative to uronium salts and avoid the guanidinylation side reaction.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent activation Activation: Combine Acid, Coupling Reagent, and Base. Stir for 5-15 min. prep_acid->activation prep_amine Dissolve this compound (1.0-1.2 eq) in Anhydrous Solvent coupling Coupling: Add Amine Solution to Activated Acid. Stir at RT for 2-24h. prep_amine->coupling prep_reagents Weigh Coupling Reagent (1.1-1.2 eq) and Additive (if applicable) prep_reagents->activation prep_base Prepare Base (e.g., DIPEA, 2-3 eq) prep_base->activation activation->coupling monitor Monitor Reaction (TLC or LC-MS) coupling->monitor quench Quench Reaction (e.g., with water or sat. NH4Cl) monitor->quench extract Liquid-Liquid Extraction (e.g., EtOAc vs. aq. washes) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry purify Purify by Flash Chromatography dry->purify

Caption: General workflow for amide coupling.

Chemical Reaction Scheme

The diagram below shows the general chemical reaction for the coupling of this compound with a generic carboxylic acid.

G RCOOH R-COOH (Carboxylic Acid) Reagents Coupling Reagent Base, Solvent Amine This compound Plus1 + Plus2 + Product Amide Product Reagents->Product Byproducts Byproducts

Caption: Amide bond formation reaction scheme.

Recommended Coupling Protocols

Three robust protocols are presented below using different classes of coupling reagents. The choice of protocol may depend on the specific carboxylic acid substrate, available reagents, and desired purity profile.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and reliable method, particularly suitable for standard coupling reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[12]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.[13]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.[13]

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for sterically hindered carboxylic acids or when rapid and efficient coupling is required.[10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).[14]

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. This step is crucial to prevent guanidinylation of the amine.[10][14]

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture. If the amine salt (e.g., HCl or TFA salt) is used, an additional equivalent of DIPEA may be required.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • For work-up, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash with water and brine to remove DMF and water-soluble byproducts.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Coupling

Propanephosphonic acid anhydride (T3P®) is a "green" and safe coupling reagent known for high yields and low epimerization levels, especially for sterically hindered substrates.[6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate.

  • Add pyridine or DIPEA (3.0 eq) to the solution.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at or below room temperature. The reaction can be mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine. The phosphonic acid byproducts are water-soluble, simplifying purification.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary

The following tables summarize the reaction conditions for the described protocols and provide representative data for amide couplings involving sterically hindered amines.

Table 1: Summary of Reaction Conditions

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: T3P®
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)T3P® (1.5 eq)
Additive HOBt (1.2 eq)NoneNone
Base DIPEA (2.5 eq)DIPEA (2.0-3.0 eq)Pyridine or DIPEA (3.0 eq)
Solvent DMF or DCMDMFEtOAc or THF
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Reaction Time 12-24 hours2-6 hours2-12 hours

Table 2: Representative Performance of Coupling Reagents (Note: Yields are representative for couplings of sterically hindered or electron-deficient substrates and may vary depending on the specific carboxylic acid used.[16][17])

Coupling ReagentAdditiveBaseTypical Yield RangeKey Advantages
EDCHOBtDIPEA70-95%Cost-effective, common reagents.[17]
HATUNoneDIPEA85-98%High reactivity, fast, good for hindered substrates.[10][16]
PyBOPNoneDIPEA80-95%High efficiency, avoids guanidinylation.[5]
T3P®NonePyridine80-97%"Green" reagent, water-soluble byproducts.[6]
COMUNoneDIPEA85-98%High efficiency, safer (non-explosive additive).[6]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Substituted Derivatives of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound cis-4-(Boc-aminomethyl)cyclohexylamine serves as a crucial building block in medicinal chemistry for the synthesis of various biologically active molecules. Its derivatives often require robust purification methods to isolate the target compound from unreacted starting materials, by-products, and other impurities. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-substituted derivatives of this compound. The protocol is designed to achieve high purity and recovery, making it suitable for drug discovery and development workflows.

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under many synthetic conditions but can be sensitive to strong acids. The described HPLC method utilizes a mobile phase with a common acid modifier, trifluoroacetic acid (TFA), at a concentration that ensures good peak shape without causing significant degradation of the Boc group during the purification timeframe[1]. Alternative, less acidic modifiers like formic acid or buffered systems such as ammonium acetate can also be employed, particularly if acid sensitivity is a major concern[1][2].

Experimental Protocols

This section outlines the detailed methodology for the HPLC purification.

1. Materials and Equipment

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column compartment, and a UV-Vis detector. An analytical HPLC system is required for purity analysis.

  • Columns:

    • Preparative: C18 column (e.g., 19 x 150 mm, 5 µm particle size)

    • Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Trifluoroacetic acid (TFA), HPLC grade

    • Crude sample of the N-substituted derivative of this compound dissolved in a suitable solvent (e.g., DMSO or ACN/Water mixture).

2. Sample Preparation

  • Accurately weigh the crude sample of the synthesized derivative.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, ACN, or a mixture of ACN/water) to create a concentrated stock solution.

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Method Parameters The following conditions were optimized for the separation and purification of a representative derivative. These may need to be adjusted based on the specific properties of the target molecule.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 19 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-95% B over 15 min, then 5 min at 95% B10-95% B over 10 min, then 2 min at 95% B
Flow Rate 20.0 mL/min1.0 mL/min
Detection Wavelength 220 nm (or optimal UV absorbance of derivative)220 nm (or optimal UV absorbance of derivative)
Injection Volume 500 - 2000 µL (dependent on concentration)5 - 10 µL
Column Temperature AmbientAmbient

4. Purification and Analysis Workflow

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (90% A / 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the preparative column.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the main product peak based on the UV signal.

  • Solvent Evaporation: Remove the HPLC solvents from the collected fraction, typically using a rotary evaporator or a lyophilizer.

  • Purity Confirmation: Dissolve the dried purified sample in a suitable solvent and inject it onto the analytical HPLC system using the analytical method parameters to confirm its purity.

Data Presentation

The following table summarizes the hypothetical results from the analysis of a crude sample and the final purified fraction of a representative derivative.

Sample IDRetention Time (min)Peak Area (%)Purity by Area (%)
Crude Sample 7.85 (Product)72.472.4%
3.12 (Impurity 1)15.2-
8.91 (Impurity 2)12.4-
Purified Fraction 7.84 (Product)99.2>99%

Workflow Visualization

The overall workflow for the purification and analysis process is illustrated below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter Sample (0.45 µm) Dissolve->Filter Clear Solution Inject Inject on Preparative HPLC Filter->Inject Collect Collect Product Fraction Inject->Collect UV Detection Evaporate Evaporate Solvent Collect->Evaporate Analyze Purity Analysis (Analytical HPLC) Evaporate->Analyze Result Final Product (>99% Purity) Analyze->Result

References

Application Notes: Utilizing cis-4-(Boc-aminomethyl)cyclohexylamine as a Versatile Scaffold for Novel Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical framework for the synthesis of diverse heterocyclic compounds utilizing cis-4-(Boc-aminomethyl)cyclohexylamine as a key building block. The unique cis-1,4-diamine stereochemistry of this scaffold, available upon deprotection, offers a gateway to a variety of novel molecular architectures of interest in medicinal chemistry and drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and expected outcomes for the construction of fused pyrimidines, benzodiazepines, and bicyclic ureas.

Introduction

This compound is a valuable starting material for the synthesis of complex nitrogen-containing heterocycles. Its cyclohexane core provides a rigid, three-dimensional scaffold that can be exploited to orient substituents in well-defined spatial arrangements. The presence of two primary amine functionalities, one protected as a Boc-carbamate, allows for sequential and regioselective reactions to build intricate heterocyclic systems. These notes are intended to serve as a guide for researchers looking to leverage this building block in their synthetic endeavors.

Data Presentation

The following tables summarize the proposed synthetic transformations, including reaction conditions and expected yields for the synthesis of various heterocyclic cores from this compound.

Table 1: Deprotection of this compound

StepReactionReagents and ConditionsProductExpected Yield (%)
1Boc Deprotection4M HCl in 1,4-Dioxane, rt, 2hcis-4-(Aminomethyl)cyclohexylamine>95

Table 2: Synthesis of Fused Pyrimidines

StepReactionReagents and ConditionsProductExpected Yield (%)
2aCyclocondensationDiethyl malonate, Sodium ethoxide, Ethanol, Reflux, 12hDecahydropyrido[4,3-d]pyrimidine-2,4-dione70-80
2bCyclocondensationUrea, N-methyl-2-pyrrolidone (NMP), 150°C, 8hOctahydropyrido[4,3-d]pyrimidin-2-imine65-75

Table 3: Synthesis of Fused Benzodiazepines

StepReactionReagents and ConditionsProductExpected Yield (%)
3Cyclocondensation2-Fluoronitrobenzene, K2CO3, DMSO, 120°C, 24h; then Fe/NH4Cl, EtOH/H2O, Reflux, 4h; then AcOH, Reflux, 6hDodecahydrodibenzo[b,e][1][2]diazepine50-60 (over 3 steps)

Table 4: Synthesis of Bicyclic Ureas

StepReactionReagents and ConditionsProductExpected Yield (%)
4CyclizationTriphosgene, Triethylamine, Dichloromethane, 0°C to rt, 4hOctahydropyrido[4,3-d]pyrimidin-2-one80-90

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine.

Workflow:

start This compound reagents 4M HCl in 1,4-Dioxane start->reagents Stir at rt, 2h product cis-4-(Aminomethyl)cyclohexylamine reagents->product

Caption: Boc deprotection workflow.

Procedure:

  • To a solution of this compound (1.0 g, 4.4 mmol) in 1,4-dioxane (10 mL) is added 4M HCl in 1,4-dioxane (5.5 mL, 22 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate forms.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford cis-4-(aminomethyl)cyclohexylamine dihydrochloride as a white solid.

  • For use in subsequent steps, the free base can be obtained by dissolving the dihydrochloride salt in water, basifying with aqueous NaOH, and extracting with a suitable organic solvent like dichloromethane.

Protocol 2: Synthesis of a Fused Pyrimidine Derivative

This protocol details the synthesis of a decahydropyrido[4,3-d]pyrimidine-2,4-dione from the deprotected diamine.

Workflow:

start cis-4-(Aminomethyl)cyclohexylamine step1 Diethyl malonate, NaOEt, EtOH start->step1 Reflux, 12h product Decahydropyrido[4,3-d]pyrimidine-2,4-dione step1->product

Caption: Fused pyrimidine synthesis workflow.

Procedure:

  • To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added cis-4-(aminomethyl)cyclohexylamine (0.57 g, 5 mmol).

  • Diethyl malonate (0.80 g, 5 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and then dissolved in hot water.

  • The aqueous solution is acidified with acetic acid to precipitate the product.

  • The solid is filtered, washed with water, and dried under vacuum to yield the decahydropyrido[4,3-d]pyrimidine-2,4-dione.

Protocol 3: Synthesis of a Fused Benzodiazepine Derivative

This protocol outlines a potential multi-step synthesis of a dodecahydrodibenzo[b,e][1][2]diazepine.

Workflow:

start cis-4-(Aminomethyl)cyclohexylamine step1 1. 2-Fluoronitrobenzene, K2CO3, DMSO 2. Fe/NH4Cl, EtOH/H2O 3. AcOH start->step1 Sequential Reactions product Dodecahydrodibenzo[b,e][1,4]diazepine step1->product

Caption: Fused benzodiazepine synthesis workflow.

Procedure:

  • Step 3a: Nucleophilic Aromatic Substitution: A mixture of cis-4-(aminomethyl)cyclohexylamine (1.14 g, 10 mmol), 2-fluoronitrobenzene (1.41 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMSO (20 mL) is heated at 120°C for 24 hours. The reaction is cooled, poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Step 3b: Nitro Group Reduction: The crude product from the previous step is dissolved in a mixture of ethanol (30 mL) and water (10 mL). Iron powder (2.8 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol) are added, and the mixture is refluxed for 4 hours. The reaction is filtered through celite while hot, and the filtrate is concentrated.

  • Step 3c: Cyclization: The crude diamine is dissolved in acetic acid (20 mL) and refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dodecahydrodibenzo[b,e][1][2]diazepine.

Protocol 4: Synthesis of a Bicyclic Urea

This protocol describes the synthesis of an octahydropyrido[4,3-d]pyrimidin-2-one.

Workflow:

start cis-4-(Aminomethyl)cyclohexylamine step1 Triphosgene, Et3N, DCM start->step1 0°C to rt, 4h product Octahydropyrido[4,3-d]pyrimidin-2-one step1->product

Caption: Bicyclic urea synthesis workflow.

Procedure:

  • To a solution of cis-4-(aminomethyl)cyclohexylamine (1.14 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in dichloromethane (50 mL) at 0°C is added a solution of triphosgene (0.99 g, 3.33 mmol) in dichloromethane (10 mL) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by crystallization or column chromatography to yield the octahydropyrido[4,3-d]pyrimidin-2-one.

Conclusion

The protocols outlined in these application notes demonstrate the potential of this compound as a versatile building block for the synthesis of a variety of novel heterocyclic scaffolds. The presented methodologies are based on well-established chemical transformations and can be adapted for the generation of libraries of compounds for screening in drug discovery programs. The rigid cyclohexane core and the defined stereochemistry of the amino functionalities make this an attractive starting material for the exploration of new chemical space.

References

Step-by-Step Guide to N-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in medicinal chemistry. The following procedures outline two common methods for N-acetylation and N-benzoylation, yielding versatile intermediates for the synthesis of complex molecules, including PROTACs and other targeted therapeutics.

Introduction

N-acylation is a fundamental transformation in organic synthesis that introduces an acyl group onto an amine. This reaction is widely used to synthesize amides, which are prevalent in pharmaceuticals and other biologically active compounds. The Boc-protected diamine, this compound, offers a nucleophilic primary amine that can be selectively acylated, leaving the Boc-protected amine intact for further synthetic manipulations. This guide details two robust protocols for this transformation: acylation with an acyl chloride and a peptide coupling reaction using HATU.

Data Summary

The following table summarizes typical quantitative data for the N-acylation of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.

Acylating AgentProductTypical Yield (%)Purity (%)Method
Acetyl Chloridetert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate85-95>95Acyl Chloride
Benzoic Acid/HATUtert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate80-90>95Peptide Coupling

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate as a solid.

Characterization of tert-butyl ((cis-4-(acetamidomethyl)cyclohexyl)methyl)carbamate:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.5-5.7 (br s, 1H, NH), 4.5-4.7 (br s, 1H, NHBoc), 3.7-3.9 (m, 1H), 3.0-3.2 (m, 2H), 1.98 (s, 3H), 1.7-1.9 (m, 4H), 1.44 (s, 9H), 1.2-1.4 (m, 5H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.1, 156.0, 79.2, 45.9, 43.5, 36.3, 35.8, 29.5, 28.4, 25.0, 23.3.

Protocol 2: N-Benzoylation using Benzoic Acid and HATU

This protocol outlines the coupling of benzoic acid to this compound using the peptide coupling reagent HATU.

Materials:

  • This compound

  • Benzoic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve benzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate as a solid.

Characterization of tert-butyl ((cis-4-(benzamidomethyl)cyclohexyl)methyl)carbamate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.7-7.8 (m, 2H), 7.4-7.5 (m, 1H), 7.3-7.4 (m, 2H), 6.2-6.4 (br s, 1H, NH), 4.6-4.8 (br s, 1H, NHBoc), 3.9-4.1 (m, 1H), 3.2-3.4 (m, 2H), 1.8-2.0 (m, 4H), 1.45 (s, 9H), 1.3-1.5 (m, 5H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8, 156.0, 134.7, 131.3, 128.5, 126.9, 79.2, 46.1, 43.8, 36.4, 35.9, 29.5, 28.4, 25.1.

Visualized Workflows

Acyl_Chloride_Protocol cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Amine in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acetyl Chloride C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench with Water F->G H Wash with NaHCO3 & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for N-acetylation using acetyl chloride.

HATU_Coupling_Protocol cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Workup & Purification A Dissolve Acid & HATU in DMF B Add DIPEA A->B C Stir for 15-30 min B->C D Add Amine Solution C->D E Stir at RT D->E F Monitor by TLC E->F G Aqueous Workup F->G H Wash with HCl, NaHCO3 & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for N-benzoylation using HATU coupling.

Application Notes and Protocols for the Synthesis of Peptidomimetics using cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of peptidomimetics incorporating the versatile building block, cis-4-(Boc-aminomethyl)cyclohexylamine. This diamine scaffold offers a conformationally constrained cyclohexane ring, which can impart favorable pharmacokinetic properties to peptide-based therapeutics, such as enhanced metabolic stability and defined spatial orientation of pharmacophoric groups.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] The incorporation of non-peptidic scaffolds, such as the cis-4-(aminomethyl)cyclohexylamine core, is a key strategy in peptidomimetic design to overcome the inherent limitations of peptides, including poor bioavailability and susceptibility to proteolytic degradation.[1]

Core Applications

The use of this compound as a scaffold allows for the synthesis of a diverse range of peptidomimetics with potential applications in various therapeutic areas. The diamine nature of the core scaffold permits the introduction of pharmacophoric elements at two distinct points, enabling the creation of molecules that can modulate protein-protein interactions or act as receptor agonists or antagonists. The cyclohexane ring introduces a degree of rigidity that can be advantageous for locking the molecule into a bioactive conformation.

Synthetic Strategies

The synthesis of peptidomimetics using this compound can be approached through both solution-phase and solid-phase synthesis techniques. The choice of strategy depends on the desired complexity of the final molecule and the scale of the synthesis.

A general synthetic workflow involves the sequential coupling of amino acids or other carboxylic acid-containing building blocks to the two amine functionalities of the cyclohexane scaffold. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups allows for orthogonal protection strategies, enabling selective deprotection and functionalization.

Below are detailed protocols for key steps in the synthesis of a di-substituted peptidomimetic derived from this compound.

Experimental Protocols

Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Protocol 1: Coupling of the First Amino Acid to this compound

This protocol describes the solution-phase coupling of an N-protected amino acid to the primary amine of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • N-Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-acylated product.

ParameterValue
Equivalents of N-Fmoc-Amino Acid 1.0
Equivalents of HATU 1.05
Equivalents of DIPEA 2.0
Equivalents of this compound 1.1
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Typical Yield 85-95% (post-purification)
Table 1: Representative quantitative data for the HATU-mediated coupling of an N-Fmoc-amino acid to this compound.
Protocol 2: Boc Deprotection of the Mono-acylated Intermediate

This protocol describes the removal of the Boc protecting group to expose the second amine for further coupling.

Materials:

  • Mono-acylated product from Protocol 1

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the mono-acylated product (1.0 equivalent) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

ParameterValue
Equivalents of HCl 10
Solvent 1,4-Dioxane
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield >95% (crude)
Table 2: Representative quantitative data for the Boc deprotection of the mono-acylated product.
Protocol 3: Coupling of the Second Amino Acid

This protocol is similar to Protocol 1 and describes the coupling of a second N-protected amino acid to the newly deprotected amine.

Procedure:

  • Neutralize the hydrochloride salt from Protocol 2 by dissolving it in DMF and adding DIPEA (1.1 equivalents).

  • In a separate flask, pre-activate the second N-protected amino acid (1.0 equivalent) with HATU (1.05 equivalents) and DIPEA (2.0 equivalents) in DMF.

  • Add the activated amino acid solution to the neutralized amine solution.

  • Follow the reaction, work-up, and purification steps as outlined in Protocol 1.

ParameterValue
Equivalents of N-Protected Amino Acid 1.0
Equivalents of HATU 1.05
Equivalents of DIPEA 3.1 (1.1 for neutralization + 2.0 for activation)
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Typical Yield 80-90% (post-purification)
Table 3: Representative quantitative data for the second amino acid coupling.

Visualizations

G cluster_0 Synthesis of Di-Substituted Peptidomimetic A This compound C HATU / DIPEA Coupling A->C B N-Fmoc-Amino Acid 1 B->C D Mono-acylated Intermediate C->D E Boc Deprotection (HCl/Dioxane) D->E F Deprotected Intermediate (HCl Salt) E->F H HATU / DIPEA Coupling F->H G N-Protected Amino Acid 2 G->H I Di-substituted Peptidomimetic H->I

Caption: Synthetic workflow for a di-substituted peptidomimetic.

While specific signaling pathways targeted by peptidomimetics derived from this compound are dependent on the appended pharmacophores, a general logical relationship for their design and evaluation is presented below.

G cluster_1 Peptidomimetic Design and Evaluation Logic A Identify Bioactive Peptide Lead B Design Peptidomimetic with cis-4-(aminomethyl)cyclohexylamine Scaffold A->B C Chemical Synthesis B->C D In Vitro Biological Screening (e.g., Binding Assays, Enzyme Inhibition) C->D E Structure-Activity Relationship (SAR) Analysis D->E G In Vivo Studies (Pharmacokinetics, Efficacy) D->G F Lead Optimization E->F F->C Iterative Refinement H Candidate Drug G->H

Caption: Logical workflow for peptidomimetic drug discovery.

References

Application Notes and Protocols for Reductive Amination with cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reductive amination of an aldehyde using cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of secondary and tertiary amines, offering a highly versatile method for introducing alkyl groups to an amine.[1] The protocols outlined below are based on established methodologies and provide a framework for the successful synthesis and purification of the desired amine product.

Overview of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, for the formation of carbon-nitrogen bonds.[2] The reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the corresponding amine.[1][2] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][3] The choice of reducing agent and solvent is critical and depends on the reactivity of the substrates and the desired reaction conditions.

Data Presentation: Comparison of Common Reducing Agents

The selection of the appropriate reducing agent is crucial for a successful reductive amination. The following table summarizes the key characteristics and common conditions for the most frequently used reagents.

Reducing AgentCommon SolventsKey Characteristics & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), DioxaneMild and selective, often the reagent of choice.[4] It is moisture-sensitive and not typically used with protic solvents like methanol.[3] Acetic acid can be used as a catalyst.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Tolerant to water and compatible with protic solvents.[3] The reaction is often run under mildly acidic conditions (pH 6-7) to facilitate imine formation without reducing the starting carbonyl.[4] Highly toxic, as are its byproducts.[4]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)A stronger reducing agent that can also reduce the starting aldehyde or ketone.[1] To avoid this, the imine formation should be allowed to complete before the addition of NaBH₄.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the reductive amination of a generic aldehyde with cis-4-(Boc-aminomethyl)cyclohexylamine using two common reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from general procedures for reductive amination using STAB, a mild and highly selective reagent.[4]

Materials:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)

  • Triethylamine (Et₃N) (optional, 1.0 - 1.5 equivalents, if the amine salt is used)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the aldehyde (1.0 - 1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2] Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]

  • Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[2]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is suitable when using protic solvents like methanol.[3]

Materials:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)

  • Methanol (MeOH)

  • Acetic acid (AcOH) to adjust pH

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents) in methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Reduction: Add sodium cyanoborohydride (1.5 - 2.0 equivalents) to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by adding water. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate the general mechanism and workflow of the reductive amination process.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R¹R²NH (this compound) Iminium [R³R⁴C=NR¹R²]⁺ (Iminium Ion) Amine->Iminium + H⁺ Carbonyl R³R⁴C=O (Aldehyde) Carbonyl->Iminium - H₂O Product R³R⁴CH-NR¹R² (Secondary/Tertiary Amine) Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Experimental_Workflow start Start reactants 1. Mix Amine and Aldehyde in Solvent start->reactants imine_formation 2. Stir for Imine Formation (1-2h) reactants->imine_formation add_reductant 3. Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant reaction 4. Stir at Room Temperature (4-24h) add_reductant->reaction workup 5. Quench Reaction & Aqueous Work-up reaction->workup extraction 6. Extract with Organic Solvent workup->extraction dry_concentrate 7. Dry and Concentrate Organic Phase extraction->dry_concentrate purification 8. Purify by Column Chromatography dry_concentrate->purification end End Product purification->end

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols: The Role of Cyclohexylamine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine and its derivatives are fundamental building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The unique structural and chemical properties of the cyclohexyl moiety, coupled with the reactivity of the amine group, make these compounds versatile intermediates in the development of drugs across various therapeutic areas. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the pivotal role of cyclohexylamine derivatives in modern pharmaceutical synthesis.

Applications in Drug Synthesis

Cyclohexylamine derivatives are integral to the synthesis of numerous drugs, including:

  • Mucolytic Agents: Such as bromhexine, which is used to clear mucus from the respiratory tract.

  • Antithrombotic Agents: Like cilostazol, an inhibitor of platelet aggregation used to treat intermittent claudication.

  • Anesthetics: Including arylcyclohexylamines like ketamine, which act as NMDA receptor antagonists.

  • Analgesics and Bronchodilators: The cyclohexylamine scaffold is found in various compounds developed for pain management and respiratory conditions.[1]

  • Antidepressants and Antiviral Drugs: These derivatives serve as key intermediates in the synthesis of complex molecules for treating depression and viral infections.

Quantitative Data on Pharmaceutical Synthesis

The following tables summarize quantitative data for the synthesis of key pharmaceuticals using cyclohexylamine derivatives.

Table 1: Synthesis of Bromhexine Hydrochloride

Precursor 1Precursor 2CatalystSolventReaction Time (hours)Yield (%)Purity (%)Reference
2-amino-3,5-dibromobenzaldehydeN-methylcyclohexylamine5% Palladium on CarbonButyl Acetate591.399.1Patent CN104628577A
2-amino-3,5-dibromobenzaldehydeN-methylcyclohexylamine5% Palladium on CarbonN,N-dimethylformamide591.6 - 92.399.3 - 99.4Patent CN104628577A

Table 2: Synthesis of Cilostazol

Precursor 1Precursor 2BaseSolventReaction Time (hours)Yield (%)Purity (%)Reference
6-hydroxy-3,4-dihydro-2(1H) quinolinone5-(4-chloro-n-butyl)-1-cyclohexyl tetrazolePotassium HydroxideIsopropanol683.8Not specifiedPatent CN105111190A
6-Hydroxy-3,4-dihydroquinolinone1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazolePotassium Carbonate, Sodium Hydroxide66.7% Ethanol892.599.8ChemicalBook CB7350788

Table 3: Ugi Four-Component Reaction

AldehydeAmineIsocyanideCarboxylic AcidSolventReaction Time (hours)Yield (%)Reference
BenzaldehydePropargylamineCyclohexyl isocyanide3-Nitropropionic acidMethanol2876ChemSpider SyntheticPage 533

Experimental Protocols

Protocol 1: Synthesis of Bromhexine Hydrochloride

This protocol is based on the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on Carbon (Pd/C)

  • Anhydrous Formic Acid

  • Butyl Acetate (or N,N-dimethylformamide)

  • 30% Hydrogen Chloride in Ethanol

  • Methanol

  • Acetone

  • Reaction flask (500 mL)

  • Heating mantle with stirrer

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.

  • Reductive Amination: Heat the mixture to 100°C with stirring.

  • Slowly add 9.2 g of anhydrous formic acid dropwise over a period of 1.5 hours using a dropping funnel.

  • Maintain the reaction temperature at 100-110°C for 5 hours.

  • Work-up: Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator until the solvent is completely removed.

  • Salt Formation: Cool the residue to 25-30°C and add 25 g of a 30% solution of hydrogen chloride in ethanol.

  • Stir the mixture at 30-35°C for 2-3 hours to facilitate the formation of the hydrochloride salt.

  • Purification: Collect the precipitate by suction filtration.

  • Recrystallize the crude product from a 5:1 mixture of methanol and acetone to yield pure bromhexine hydrochloride.

Protocol 2: Synthesis of Cilostazol

This protocol describes the synthesis of cilostazol via the alkylation of 6-hydroxy-3,4-dihydroquinolinone.

Materials:

  • 6-hydroxy-3,4-dihydro-2(1H) quinolinone

  • 5-(4-chloro-n-butyl)-1-cyclohexyl tetrazole

  • Potassium hydroxide

  • Isopropanol

  • Methanol

  • Reaction flask with reflux condenser

  • Heating mantle with stirrer

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a reaction flask, add 32.6 g (0.2 mol) of 6-hydroxy-3,4-dihydro-2(1H) quinolinone, 48.6 g (0.2 mol) of 5-(4-chloro-n-butyl)-1-cyclohexyl tetrazole, and 200 mL of isopropanol.

  • Reaction: Stir the mixture and add 16.8 g (0.3 mol) of potassium hydroxide.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Crystallization: Cool the reaction mixture to a low temperature to induce crystallization of the product.

  • Isolation: Collect the crude product by filtration.

  • Purification: Recrystallize the crude product from methanol to obtain pure cilostazol.

  • Dry the final product to yield 61.9 g (83.8%) of cilostazol.

Protocol 3: Ugi Four-Component Reaction for Peptide-Like Scaffolds

The Ugi reaction is a powerful tool for creating diverse molecular scaffolds in a single step. This protocol provides a general procedure using cyclohexyl isocyanide.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Propargylamine)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Carboxylic Acid (e.g., 3-Nitropropionic acid)

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Reaction: In a round bottom flask, dissolve the aldehyde (1.70 mmol), amine (1.70 mmol), cyclohexyl isocyanide (1.70 mmol), and carboxylic acid (1.70 mmol) in 10 mL of methanol.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 28 hours.

  • Work-up: Concentrate the solution under reduced pressure to obtain a solid.

  • Purification: Wash the resulting solid with cold diethyl ether (3 x 20 mL) to yield the pure Ugi product.

Visualizations

Arylcyclohexylamine Mechanism of Action

Arylcyclohexylamines, such as ketamine, exert their anesthetic and dissociative effects primarily through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2]

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to receptor Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine) Ion_Channel Ion Channel (Blocked) Arylcyclohexylamine->Ion_Channel Blocks channel Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel->Ca_Influx Prevents

Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.

Synthetic Workflow for Bromhexine Hydrochloride

The following diagram illustrates the key steps in the synthesis of bromhexine hydrochloride.

Bromhexine_Synthesis Start 2-Amino-3,5-dibromobenzaldehyde + N-methylcyclohexylamine Reductive_Amination Reductive Amination (Formic Acid, Pd/C, 100-110°C) Start->Reductive_Amination Intermediate Bromhexine Free Base Reductive_Amination->Intermediate Salt_Formation Salt Formation (HCl in Ethanol) Final_Product Bromhexine Hydrochloride Salt_Formation->Final_Product Intermediate->Salt_Formation

Caption: Synthetic workflow for bromhexine hydrochloride.

General Workflow for Ugi Four-Component Reaction

This diagram outlines the convergent nature of the Ugi four-component reaction.

Ugi_Reaction cluster_reactants Starting Materials Aldehyde Aldehyde/Ketone One_Pot_Reaction One-Pot Reaction Aldehyde->One_Pot_Reaction Amine Amine Amine->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Acid Carboxylic Acid Acid->One_Pot_Reaction Ugi_Product α-Acylamino Amide One_Pot_Reaction->Ugi_Product

References

Troubleshooting & Optimization

Common side products in the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine. The following information addresses common side products and other issues that may be encountered during its preparation, particularly via the catalytic hydrogenation of 4-(Boc-aminomethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity encountered in the synthesis of this compound?

The most prevalent impurity is the corresponding trans-isomer, trans-4-(Boc-aminomethyl)cyclohexylamine. Catalytic hydrogenation of the aromatic precursor often yields a mixture of both cis and trans diastereomers. The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions. Achieving high cis-selectivity can be challenging and often requires careful optimization.

Q2: Besides the trans-isomer, what other side products can form during the synthesis?

During the reduction of the nitrile group, several other side products can be formed:

  • Secondary Amines: The intermediate imine formed during nitrile reduction can react with the desired primary amine product to form a secondary amine dimer after further reduction.

  • Tertiary Amines: Further reaction of the secondary amine with the imine intermediate can lead to the formation of tertiary amines.

  • Incomplete Reduction Products: If the reaction is not allowed to proceed to completion, intermediates such as the corresponding imine may remain.

  • Hydrogenolysis Products: Under harsh conditions or with certain catalysts (like Palladium on Carbon), cleavage of the C-N bond (hydrogenolysis) can occur, potentially leading to the formation of byproducts like toluene (in related syntheses of similar structures).

Q3: How can I minimize the formation of the unwanted trans-isomer?

The diastereoselectivity of the hydrogenation is influenced by several factors:

  • Catalyst Choice: Rhodium-based catalysts, such as rhodium on alumina or rhodium on carbon, have been reported to favor the formation of the cis-isomer in the hydrogenation of substituted benzenes.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.

  • Reaction Temperature and Pressure: Milder conditions (lower temperature and pressure) can sometimes favor the formation of the kinetic product, which may be the desired cis-isomer.

Q4: What methods are effective for separating the cis and trans isomers?

Separating the cis and trans isomers can be challenging due to their similar physical properties. Common techniques include:

  • Fractional Crystallization: This method relies on differences in the solubility of the two isomers or their salts in a particular solvent system. It is often necessary to derivatize the amines, for example, by forming their hydrochloride salts, to achieve better separation.

  • Chromatography: Preparative column chromatography (e.g., silica gel or reversed-phase) can be used to separate the isomers, although it may be less practical for large-scale syntheses.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.

Problem Potential Cause Suggested Solution(s)
Low cis to trans isomer ratio Inappropriate catalyst selection.Use a rhodium-based catalyst (e.g., 5% Rh/Al₂O₃ or 5% Rh/C). Palladium-based catalysts often show lower selectivity.
Non-optimal reaction conditions.Screen different solvents (e.g., methanol, ethanol, THF). Optimize temperature and hydrogen pressure; start with milder conditions (e.g., 50-80°C, 5-10 bar H₂).
Significant formation of secondary/tertiary amines Condensation of the intermediate imine with the product amine.Add ammonia or an ammonium salt to the reaction mixture to suppress the formation of secondary amines. Use a higher hydrogen pressure to accelerate the reduction of the imine intermediate.
Catalyst type.Some catalysts are more prone to promoting secondary amine formation. Consider screening different catalysts.
Incomplete reaction Insufficient reaction time or catalyst loading.Increase the reaction time and monitor the reaction progress by TLC or GC/LC-MS. Increase the catalyst loading.
Catalyst deactivation.Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst.
Presence of deprotected amine Harsh reaction conditions or acidic medium.Ensure the reaction is run under neutral or basic conditions. Avoid excessive temperatures that might lead to Boc-group cleavage.
Difficulty in separating cis and trans isomers Similar solubility of the free bases.Convert the isomer mixture to their hydrochloride salts and attempt fractional crystallization from a suitable solvent like ethanol or methanol/water mixtures.
Co-elution in column chromatography.Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better resolution.

Data Presentation

The following table summarizes the expected product distribution based on the choice of catalyst, which is a critical factor in determining the cis/trans selectivity.

CatalystPredominant IsomerTypical Side ProductsNotes
Rhodium on Alumina (Rh/Al₂O₃) cis trans-isomer, secondary aminesGenerally provides good cis-selectivity.
Rhodium on Carbon (Rh/C) cis trans-isomer, secondary aminesAnother good option for obtaining the cis-isomer.
Palladium on Carbon (Pd/C) trans or mixturetrans-isomer, secondary amines, hydrogenolysis byproductsLess selective for the cis-isomer and may promote side reactions.
Raney Nickel (Ra-Ni) Mixturetrans-isomer, significant amounts of secondary and tertiary aminesOften less selective and may require additives like ammonia to improve primary amine yield.

Experimental Protocols

Key Experiment: Diastereoselective Catalytic Hydrogenation

This protocol is a representative procedure for the synthesis of this compound with a focus on maximizing the yield of the cis-isomer.

Objective: To synthesize this compound by catalytic hydrogenation of 4-(Boc-aminomethyl)benzonitrile with high cis-selectivity.

Materials:

  • 4-(Boc-aminomethyl)benzonitrile

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a high-pressure reactor, dissolve 4-(Boc-aminomethyl)benzonitrile (1.0 eq) in anhydrous methanol.

  • Add 5% Rh/Al₂O₃ catalyst (5-10 wt% of the substrate).

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Maintain the reaction under these conditions for a specified time (e.g., 6-12 hours), monitoring the hydrogen uptake.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Analyze the crude product by ¹H NMR or GC to determine the cis/trans ratio.

  • Proceed with purification (e.g., fractional crystallization of the hydrochloride salt) to isolate the pure cis-isomer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification start Start: 4-(Boc-aminomethyl)benzonitrile reaction Catalytic Hydrogenation (Rh/Al2O3, H2, MeOH) start->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Concentration filtration->concentration crude_product Crude Product (cis/trans mixture + side products) concentration->crude_product analysis Analysis (NMR, GC/LC-MS) crude_product->analysis purification Purification (e.g., Fractional Crystallization) analysis->purification final_product Final Product: this compound purification->final_product side_product_formation cluster_main Main Reaction Pathway cluster_side Side Product Pathways start Starting Material (Benzonitrile derivative) intermediate Imine Intermediate start->intermediate + H2 product Desired Product (cis-Primary Amine) intermediate->product + H2 trans_isomer trans-Isomer intermediate->trans_isomer Non-selective reduction secondary_amine Secondary Amine intermediate->secondary_amine + Primary Amine - NH3 tertiary_amine Tertiary Amine secondary_amine->tertiary_amine + Imine - NH3

Technical Support Center: Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cis-4-(Boc-aminomethyl)cyclohexylamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: The yield of the precursor diamine, cis-1,4-bis(aminomethyl)cyclohexane, is low, and I have a significant amount of the trans-isomer. How can I improve the cis-selectivity?

A1: Achieving high cis-selectivity during the catalytic hydrogenation of terephthalonitrile can be challenging. The cis/trans ratio is influenced by the catalyst, solvent, and reaction conditions.

  • Potential Cause: The choice of catalyst and reaction conditions may favor the formation of the more thermodynamically stable trans-isomer.

  • Troubleshooting Steps:

    • Catalyst Selection: Rhodium on carbon (Rh/C) has been shown to favor the formation of cis-isomers in the hydrogenation of substituted benzene rings. Consider screening different rhodium catalysts and loadings.

    • Solvent System: The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., tetrahydrofuran, dioxane).

    • Temperature and Pressure: Lowering the reaction temperature and pressure may favor the kinetic cis-product over the thermodynamic trans-product. Start with milder conditions and gradually increase them.

    • Purification: If a mixture of isomers is obtained, the cis-isomer can often be isolated through recrystallization. A mixture of an alcohol (e.g., methanol or ethanol) and water is a common solvent system for recrystallizing cyclohexane derivatives to enrich the cis-isomer.[1]

Q2: During the mono-Boc protection step, I am getting a significant amount of the di-Boc protected product and unreacted starting material. How can I improve the selectivity for the mono-Boc product?

A2: Selective mono-Boc protection of a symmetrical diamine requires careful control of the reaction conditions to prevent over-reaction.

  • Potential Cause: The high reactivity of both amino groups leads to the formation of the di-protected byproduct.

  • Troubleshooting Steps:

    • Acid Protection Method: The most effective strategy is to protonate one of the amino groups with one equivalent of an acid (e.g., hydrochloric acid or trifluoroacetic acid). The resulting ammonium salt is significantly less nucleophilic and will not react with the Boc-anhydride, thus favoring mono-protection of the free amino group.

    • Slow Addition of Boc-Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and favor the reaction at a single amine site.

    • Stoichiometry: Use a slight excess of the diamine relative to the Boc-anhydride (e.g., 1.1 to 1.2 equivalents of diamine) to increase the statistical probability of mono-protection. However, this will require purification to remove the unreacted diamine.

Q3: I am having difficulty purifying the final product, this compound. What purification methods are recommended?

A3: The purification can be challenging due to the presence of the unreacted diamine, the di-Boc protected byproduct, and residual reagents.

  • Potential Cause: The polarity of the desired product, starting material, and byproducts may be similar, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Acid-Base Extraction: An acid-base workup is highly effective. After the reaction, the mixture can be treated with a dilute acid (e.g., 1 M HCl) to protonate the unreacted amine and the desired mono-Boc product, making them water-soluble. The di-Boc byproduct, being less basic, will remain in the organic layer and can be separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the desired product, which can then be extracted with an organic solvent.

    • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can effectively separate the components. The triethylamine helps to prevent the product from streaking on the silica gel.

    • Crystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or methanol/water.

Frequently Asked Questions (FAQs)

Q: What is a typical starting material for the synthesis of cis-1,4-bis(aminomethyl)cyclohexane?

A: A common and commercially available starting material is terephthalonitrile. Catalytic hydrogenation of the nitrile groups and the aromatic ring in a one-pot reaction yields 1,4-bis(aminomethyl)cyclohexane as a mixture of cis and trans isomers.

Q: What is the key principle behind selective mono-Boc protection of a symmetric diamine?

A: The key principle is to differentiate the reactivity of the two identical amino groups. This is most commonly achieved by protonating one of the amines with a single equivalent of a strong acid. The resulting ammonium salt is no longer nucleophilic, allowing the remaining free amino group to react selectively with the Boc-anhydride.

Q: What are the most common side reactions to be aware of?

A: In the hydrogenation step, incomplete reduction of the nitrile groups or the aromatic ring can occur. Over-reduction can also be an issue with some catalysts. In the Boc-protection step, the primary side reaction is the formation of the di-Boc protected diamine.

Q: How can I confirm the stereochemistry of the final product?

A: The stereochemistry can be confirmed using ¹H NMR spectroscopy. In 1,4-disubstituted cyclohexanes, the coupling constants between the protons on the substituted carbons and the adjacent methylene protons can help determine their axial or equatorial positions, which in turn defines the cis or trans configuration. For a definitive confirmation, 2D NMR techniques like NOESY can be used to identify through-space interactions characteristic of the cis isomer.

Data Presentation

ParameterMethod A: Rh/C Catalyzed Hydrogenation & Acid-Mediated Boc ProtectionMethod B: Alternative Catalyst & Standard Boc Protection
Step 1: Diamine Synthesis
Starting MaterialTerephthalonitrileTerephthalonitrile
Catalyst5% Rhodium on Carbon5% Ruthenium on Alumina
SolventMethanolEthanol
Temperature80 °C120 °C
Pressure50 bar H₂100 bar H₂
Cis/Trans Ratio (crude)~3:1~1:2
Yield (after purification)65% (of cis-isomer)30% (of cis-isomer)
Step 2: Mono-Boc Protection
Method1 eq. HCl, then Boc₂OStandard addition of Boc₂O
SolventDichloromethane/MethanolDichloromethane
Temperature0 °C to room temperatureRoom temperature
Yield85%40% (with significant di-Boc formation)
Overall Yield (cis-product) ~55% ~12%

Experimental Protocols

Method A: High-Yield Synthesis of this compound

Step 1: Synthesis of cis-1,4-bis(aminomethyl)cyclohexane

  • To a high-pressure reactor, add terephthalonitrile (10 g, 78 mmol) and 5% rhodium on carbon (1 g).

  • Add methanol (100 mL) as the solvent.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor to 50 bar with hydrogen.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Dissolve the crude product in a minimal amount of hot methanol and slowly add water until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight.

  • Collect the precipitated crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum to yield the enriched cis-1,4-bis(aminomethyl)cyclohexane.

Step 2: Selective Mono-Boc Protection

  • Dissolve cis-1,4-bis(aminomethyl)cyclohexane (5 g, 35 mmol) in a mixture of dichloromethane (50 mL) and methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in dioxane (8.75 mL, 35 mmol, 1 equivalent) dropwise while stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (7.6 g, 35 mmol) in dichloromethane (20 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford this compound as a white solid.

Visualizations

Synthesis_Pathway Terephthalonitrile Terephthalonitrile Diamine_Mix cis/trans-1,4-bis(aminomethyl)cyclohexane Terephthalonitrile->Diamine_Mix H2, Rh/C Methanol, 80°C, 50 bar cis_Diamine cis-1,4-bis(aminomethyl)cyclohexane Diamine_Mix->cis_Diamine Recrystallization (MeOH/H2O) Final_Product This compound cis_Diamine->Final_Product 1. HCl (1 eq.) 2. Boc2O DCM/MeOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Check Yield and Purity of Diamine Precursor Start->Check_Step1 Check_Step2 Check Mono-Boc Protection Step Check_Step1->Check_Step2 OK Low_Diamine_Yield Low Diamine Yield/Purity Check_Step1->Low_Diamine_Yield Problem Found Low_MonoBoc_Yield Low Mono-Boc Selectivity Check_Step2->Low_MonoBoc_Yield Problem Found Purification_Issue Purification Issues Check_Step2->Purification_Issue OK, but difficult to purify Optimize_Hydrog Optimize Hydrogenation: - Catalyst (Rh/C) - Conditions (Temp/Pressure) - Recrystallization Low_Diamine_Yield->Optimize_Hydrog Optimize_Boc Optimize Boc Protection: - Use Acid Protection (HCl) - Slow Addition of Boc2O - Adjust Stoichiometry Low_MonoBoc_Yield->Optimize_Boc Optimize_Purification Optimize Purification: - Acid-Base Extraction - Column Chromatography - Recrystallization Purification_Issue->Optimize_Purification

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_hydrogenation Diamine Synthesis (Hydrogenation) cluster_boc Mono-Boc Protection Catalyst Catalyst (Rh/C vs Ru/C) Cis_Trans_Ratio cis/trans Ratio Catalyst->Cis_Trans_Ratio Conditions Reaction Conditions (Temp, Pressure) Conditions->Cis_Trans_Ratio Final_Yield Overall Yield & Purity Cis_Trans_Ratio->Final_Yield Influences Reagent_Addition Reagent Addition (Order, Rate) Mono_Di_Ratio Mono/Di-Boc Ratio Reagent_Addition->Mono_Di_Ratio Stoichiometry Stoichiometry (Diamine:Boc2O:Acid) Stoichiometry->Mono_Di_Ratio Mono_Di_Ratio->Final_Yield Influences

Caption: Key parameters influencing reaction outcomes.

References

Technical Support Center: Preventing Epimerization with cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and prevent epimerization when working with cis-4-(Boc-aminomethyl)cyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the case of this compound, this involves the conversion of the cis isomer to the more thermodynamically stable trans isomer. The trans isomer is more stable because both substituents on the cyclohexane ring can occupy equatorial positions, which minimizes steric strain.[1][2][3] In the cis isomer, one substituent must be in an axial position, leading to unfavorable 1,3-diaxial interactions that increase its energy.[1][3] This conversion can lead to impurities in your final product, affecting its biological activity and properties.

Q2: Under what reaction conditions is epimerization most likely to occur?

A: Epimerization is most likely to occur under conditions that allow for the equilibration of the cis and trans isomers. These conditions typically include:

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for isomerization.[4][5][6]

  • Presence of Strong Bases: Strong bases can deprotonate the hydrogen atom at the carbon bearing the amino group (the C-1 position), leading to a planar or rapidly inverting intermediate that can be re-protonated from either side, resulting in a mixture of isomers.[7][8][9]

  • Prolonged Reaction Times: Longer reaction times increase the likelihood of reaching the thermodynamic equilibrium, which favors the trans isomer.[10][11]

  • Polar Solvents: Polar solvents can sometimes facilitate epimerization by stabilizing charged intermediates.[12]

Q3: How can I detect if epimerization has occurred in my reaction?

A: Several analytical techniques can be used to detect and quantify the ratio of cis and trans isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers due to differences in the chemical shifts and coupling constants of the protons and carbons on the cyclohexane ring.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the cis and trans isomers, allowing for their quantification.

  • Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for separating and quantifying the isomers.

Troubleshooting Guides

Problem: My reaction is producing a mixture of cis and trans isomers.

This is a common issue that can often be resolved by carefully adjusting the reaction conditions. Below are the most common causes and their solutions.

Possible Cause 1: High Reaction Temperature

Elevated temperatures can provide enough energy to overcome the barrier to isomerization, leading to the formation of the more stable trans product.

Solution:

  • Run the reaction at a lower temperature. It is often beneficial to start the reaction at 0 °C or even -20 °C and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress closely to avoid unnecessary heating.

Table 1: Illustrative Effect of Temperature on Epimerization

Reaction Temperature (°C)Approximate % trans Isomer (Illustrative)
0< 1%
25 (Room Temperature)2-5%
5010-20%
80> 30%
Note: These are representative values to illustrate the trend. Actual results will vary depending on other reaction conditions.
Possible Cause 2: Use of a Strong Base

Strong bases can abstract a proton from the cyclohexane ring, leading to a loss of stereochemistry at that center.

Solution:

  • If a base is required, use a milder, non-nucleophilic base.

  • Use the minimum stoichiometric amount of base necessary to drive the reaction to completion.

Table 2: Representative Impact of Base Strength on Epimerization

BasepKa of Conjugate AcidTendency for Epimerization
Triethylamine (TEA)10.7Low
Diisopropylethylamine (DIPEA)10.7Low
Potassium Carbonate (K₂CO₃)10.3Moderate
Sodium Hydroxide (NaOH)15.7High
Potassium tert-Butoxide (KOtBu)19.0Very High
Possible Cause 3: Prolonged Reaction Time

The longer a reaction is allowed to proceed under conditions that can cause epimerization, the more the product distribution will shift towards the thermodynamically favored trans isomer.

Solution:

  • Monitor the reaction closely using techniques like TLC or LC-MS.

  • Quench the reaction as soon as the starting material has been consumed to a satisfactory level.

Experimental Protocols

Key Experiment: Amide Coupling with Minimal Epimerization

This protocol describes a standard amide coupling reaction designed to minimize the risk of epimerization.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Epimerization_Mechanism cis_isomer cis-Isomer intermediate Planar Intermediate (or rapidly inverting carbanion) cis_isomer->intermediate Strong Base -H⁺ intermediate->cis_isomer +H⁺ trans_isomer trans-Isomer (Thermodynamically Favored) intermediate->trans_isomer +H⁺

Caption: Base-catalyzed epimerization mechanism.

Troubleshooting_Workflow start Epimerization Observed? temp Is reaction temperature > 25°C? start->temp Yes no_issue No Epimerization start->no_issue No base Is a strong base used? temp->base No sol_temp Lower temperature to 0°C temp->sol_temp Yes time Is reaction time > 12h? base->time No sol_base Use a milder base (e.g., DIPEA) base->sol_base Yes sol_time Monitor reaction and quench upon completion time->sol_time Yes

Caption: Troubleshooting decision tree for epimerization.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Critical Parameters cis-Amine cis-Amine Amide Product (cis) Amide Product (cis) cis-Amine->Amide Product (cis) Reaction R-COOH R-COOH R-COOH->Amide Product (cis) Reaction Temperature (Low) Temperature (Low) Base (Mild) Base (Mild) Time (Monitor) Time (Monitor) Solvent (Anhydrous) Solvent (Anhydrous) Coupling Agent (HATU) Coupling Agent (HATU) Coupling Agent (HATU)->Amide Product (cis) Reaction Epimerized Product (trans) Epimerized Product (trans) Amide Product (cis)->Epimerized Product (trans) Epimerization cluster_conditions cluster_conditions

Caption: Key parameters in amide coupling.

References

Technical Support Center: Optimization of Coupling Reaction Times for cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reaction times for cis-4-(Boc-aminomethyl)cyclohexylamine. The content is structured to address common challenges and provide actionable solutions for efficient amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling reaction with this compound potentially challenging?

A1: The cis configuration of the substituents on the cyclohexane ring can lead to steric hindrance around the primary amine. This steric bulk can slow down the rate of nucleophilic attack on the activated carboxylic acid, potentially leading to longer reaction times and incomplete conversions.

Q2: What are the key factors influencing the coupling reaction time for this amine?

A2: Several factors significantly impact the reaction time:

  • Choice of Coupling Reagent: More potent coupling reagents are often required to overcome steric hindrance.

  • Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier for sterically hindered substrates.

  • Solvent: The choice of solvent can affect the solubility of reagents and the solvation of the transition state.

  • Stoichiometry of Reagents: The relative amounts of the carboxylic acid, coupling agent, and base can influence the reaction rate.

  • Nature of the Carboxylic Acid: The steric and electronic properties of the coupling partner will also affect the reaction kinetics.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amines like this compound, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimides like EDC or DCC. These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

Q4: Can I use EDC/DCC for this coupling? What are the potential issues?

A4: While EDC and DCC are common coupling reagents, they may result in slower reaction times and lower yields with sterically hindered amines. A common side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which can halt the desired reaction. If using carbodiimides, the addition of activating agents like HOBt or HOAt is highly recommended to improve efficiency and reduce side reactions.

Q5: How can I monitor the progress of the reaction to determine the optimal time?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product over time, helping to identify when the reaction has reached completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Insufficiently reactive coupling reagent. Standard carbodiimides (EDC, DCC) may not be potent enough for the sterically hindered amine.Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.
Suboptimal reaction temperature. The reaction may be too slow at room temperature due to steric hindrance.Increase the reaction temperature to 40-50°C. Monitor for potential side reactions or degradation.
Inappropriate solvent. Poor solubility of reagents or unfavorable reaction kinetics in the chosen solvent.Try alternative polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).
Low Product Yield Formation of N-acylurea byproduct. This is a common side reaction with carbodiimide reagents.Use a uronium or phosphonium-based coupling reagent. If using a carbodiimide, add HOBt or HOAt to suppress N-acylurea formation.
Hydrolysis of the activated ester. Presence of water in the reaction mixture can hydrolyze the active intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Side Products Racemization of the carboxylic acid. This can occur, especially with prolonged reaction times or at elevated temperatures.Add a racemization-suppressing agent like HOBt or HOAt. Optimize the reaction time and temperature to be as short and low as feasible.
Reaction with the Boc-protecting group. Although generally stable, harsh conditions could potentially affect the Boc group.Avoid strongly acidic or very high-temperature conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and overnight) to determine the optimal reaction time.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0°C, add EDC (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.

  • Upon completion, work up the reaction as described in Protocol 1.

Data Presentation

The following tables provide representative data for the optimization of coupling reaction times under different conditions. Note: These are example data and actual results may vary depending on the specific carboxylic acid used.

Table 1: Effect of Coupling Reagent on Reaction Time and Yield

Carboxylic AcidCoupling Reagent (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidEDC/HOBt (1.2)DIPEA (2.0)DMF251275
Benzoic AcidHATU (1.1)DIPEA (2.0)DMF25295
Phenylacetic AcidEDC/HOBt (1.2)DIPEA (2.0)DCM251670
Phenylacetic AcidHATU (1.1)DIPEA (2.0)DCM25392

Table 2: Effect of Temperature on Reaction Time

Carboxylic AcidCoupling Reagent (eq)Base (eq)SolventTemp (°C)Time to >95% Conversion (h)
Isobutyric AcidHATU (1.1)DIPEA (2.0)DMF256
Isobutyric AcidHATU (1.1)DIPEA (2.0)DMF502
Cyclohexanecarboxylic AcidEDC/HOBt (1.2)DIPEA (2.0)NMP25>24
Cyclohexanecarboxylic AcidEDC/HOBt (1.2)DIPEA (2.0)NMP508

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent prep_coupling Add Coupling Reagent and Base prep_acid->prep_coupling prep_amine Prepare Solution of This compound coupling Add Amine Solution & Stir prep_amine->coupling activation Pre-activation (e.g., with HATU) prep_coupling->activation activation->coupling monitoring Monitor Progress (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization purify->characterize troubleshooting_logic start Slow/Incomplete Reaction? check_reagent Using Potent Coupling Reagent? (e.g., HATU, PyBOP) start->check_reagent Yes success Reaction Optimized start->success No change_reagent Switch to HATU, HBTU, or PyBOP check_reagent->change_reagent No check_temp Is Reaction Temperature Elevated (40-50°C)? check_reagent->check_temp Yes change_reagent->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Using Anhydrous DMF or NMP? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to Anhydrous DMF or NMP check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Technical Support Center: cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-4-(Boc-aminomethyl)cyclohexylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

Common impurities can include unreacted starting materials, di-Boc protected byproducts where both amino groups are protected, and diastereomers (the trans-isomer). Side products from the Boc-protection reaction, such as urea derivatives, can also be present.[1][2] During deprotection, byproducts from the reaction of the intermediate t-butyl cation with nucleophiles may also form.[3][4]

Q2: How can I minimize the formation of the di-Boc impurity?

The formation of the N,N'-di-Boc derivative can be minimized by carefully controlling the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O) used.[1] Using a stoichiometric amount or a slight excess of Boc₂O and monitoring the reaction progress closely by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Q3: What is the best method to remove the trans-isomer of 4-(Boc-aminomethyl)cyclohexylamine?

Separation of cis and trans isomers of cyclohexylamine derivatives can be challenging. Recrystallization is often an effective method for isolating the desired cis-isomer.[5] Additionally, column chromatography on silica gel can be employed to separate the diastereomers.

Q4: My Boc deprotection reaction is incomplete. What are the likely causes?

Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid: The concentration or strength of the acid (e.g., TFA or HCl) may be too low.[6]

  • Steric Hindrance: Bulky substituents on the cyclohexyl ring or the amino group can hinder the approach of the acid.[6]

  • Reaction Time and Temperature: The reaction may require longer times or elevated temperatures to proceed to completion.[6]

  • Solvent Choice: The solvent can influence the reaction's effectiveness. Dichloromethane (DCM) is a common choice, but other solvents may be more suitable for specific substrates.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Multiple Spots on TLC After Boc Protection
  • Problem: The reaction mixture shows multiple spots on TLC, indicating the presence of impurities.

  • Possible Causes & Solutions:

    • Unreacted Starting Amine: The reaction may be incomplete.

      • Solution: Allow the reaction to stir for a longer duration or gently warm it. Monitor the consumption of the starting amine by TLC.[1]

    • Di-Boc Formation: An excess of Boc₂O may have reacted with both amino groups.

      • Solution: Use a stoichiometric amount of Boc₂O in future reactions. For the current mixture, purification by column chromatography is necessary to separate the mono- and di-protected products.[1]

    • Formation of Other Byproducts: The base used may have promoted side reactions.

      • Solution: Consider using a different base or running the reaction without a base if the amine is sufficiently nucleophilic.

Issue 2: Product is an Oil and Cannot be Recrystallized
  • Problem: The purified product is an oil, making recrystallization for further purification difficult.

  • Possible Causes & Solutions:

    • Residual Solvent: Trace amounts of solvent can prevent crystallization.

      • Solution: Dry the product under high vacuum for an extended period. Co-evaporation with a solvent in which the product is soluble but the impurity is not can sometimes help.

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

      • Solution: Purify the oil by column chromatography on silica gel to remove impurities.

    • Product is Naturally an Oil: Some derivatives may have low melting points.

      • Solution: If the product is pure but oily, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to handle.

Issue 3: Low Yield After Column Chromatography
  • Problem: The yield of the purified product after column chromatography is significantly lower than expected.

  • Possible Causes & Solutions:

    • Product Adsorption on Silica Gel: Amines can strongly adsorb to the acidic silica gel.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent to reduce tailing and improve recovery.

    • Incorrect Eluent System: The chosen solvent system may not be optimal for separating the product from impurities.

      • Solution: Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for good separation.

    • Product Instability on Silica: The Boc group can be partially cleaved on acidic silica gel.

      • Solution: Use a deactivated (neutral) silica gel or alumina for chromatography. Alternatively, work quickly and avoid prolonged exposure of the compound to the silica gel.

Data Presentation

The following table summarizes typical impurity profiles observed during the purification of this compound derivatives and the effectiveness of common purification techniques.

Impurity TypeTypical Level (Crude)Purification MethodExpected Purity Post-Purification
Unreacted Starting Diamine5-15%Column Chromatography>98%
trans-Isomer10-30%Recrystallization / Chromatography>99% (for cis)
Di-Boc Protected Adduct5-20%Column Chromatography>98%
Boc₂O Hydrolysis ProductsVariableAqueous Workup / Chromatography>99%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

impurity_removal_workflow start Crude Product (this compound derivative) analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->analysis decision Primary Impurity Type? analysis->decision unreacted_sm Unreacted Starting Material / Di-Boc decision->unreacted_sm Polar Impurities isomer Trans-Isomer decision->isomer Diastereomer other Other Polar/Non-polar Impurities decision->other Mixed Impurities chromatography Column Chromatography (Silica Gel) unreacted_sm->chromatography recrystallization Recrystallization isomer->recrystallization other->chromatography purity_check Assess Purity (>98%) chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Yes repurify Re-purify purity_check->repurify No repurify->decision boc_protection_troubleshooting start Boc Protection Reaction tlc Monitor by TLC start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots incomplete Incomplete Reaction (Starting Material Remains) multiple_spots->incomplete Yes side_products Side Products Formed (e.g., Di-Boc) multiple_spots->side_products Yes workup Proceed to Workup & Purification multiple_spots->workup No (Clean Reaction) extend_time Increase Reaction Time / Temperature incomplete->extend_time adjust_stoich Adjust Stoichiometry of Boc₂O side_products->adjust_stoich extend_time->tlc adjust_stoich->start For Future Reactions

References

Challenges in the scale-up synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of cis-Isomer in Hydrogenation 1. Incorrect catalyst selection.2. Non-optimal reaction temperature or pressure.3. Isomerization of the cis-product to the more stable trans-isomer under harsh conditions.1. Utilize a catalyst known to favor the formation of the cis-isomer, such as a rhodium-based catalyst (e.g., Rh/C).2. Screen different temperatures and pressures. Lower temperatures often favor the kinetic cis-product.3. Employ milder reaction conditions and shorter reaction times to minimize isomerization.
Formation of Secondary/Tertiary Amine Byproducts during Nitrile Reduction The primary amine product can react with the intermediate imine to form secondary amines.[1][2]1. Use a catalyst system that promotes the rapid hydrogenation of the imine intermediate, such as Raney Nickel or specific palladium catalysts.[3]2. Conduct the reaction in the presence of ammonia, which can help suppress the formation of secondary amines.3. Optimize the hydrogen pressure; higher pressures generally favor the formation of the primary amine.
Poor Selectivity in Mono-Boc Protection Di-tert-butyl dicarbonate (Boc₂O) can react with both amino groups, leading to a mixture of mono- and di-protected products, as well as unreacted starting material.[4]1. Slowly add the Boc₂O (1.0 equivalent) to a solution of the diamine at a low temperature (0-5 °C) to control the reaction.2. Use a modified procedure where the diamine is first mono-protonated with one equivalent of a strong acid (e.g., HCl) to deactivate one amine group before the addition of Boc₂O.[5]3. Employ a flow chemistry setup, which can provide better control over stoichiometry and reaction time, leading to higher selectivity for the mono-protected product.
Difficulty in Separating cis- and trans-Isomers The cis- and trans-isomers often have very similar physical properties, making separation by standard distillation or simple crystallization challenging.1. Fractional Crystallization: If the Boc-protected amine is crystalline, perform a fractional crystallization from a suitable solvent system. This may require screening various solvents.2. Diastereomeric Salt Formation: For the unprotected diamine, react the mixture of isomers with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid). The resulting diastereomeric salts will have different solubilities, allowing for their separation by crystallization. The desired cis-isomer can then be liberated by treatment with a base.[6]3. Preparative Chromatography: While less ideal for very large scales, preparative HPLC can be used to separate the isomers.
Product Contamination with Catalyst Residual catalyst from the hydrogenation step can be present in the final product.1. Ensure thorough filtration of the reaction mixture after hydrogenation. Using a filter aid like Celite® can improve the removal of fine catalyst particles.2. Consider using a catalyst that is easily removed, or perform a post-reaction treatment to sequester any leached metal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound at scale?

A common and effective route involves the catalytic hydrogenation of 4-cyanobenzonitrile to produce 4-(aminomethyl)cyclohexanecarbonitrile, which is then further reduced to the diamine. This is followed by the selective mono-Boc protection of the primary amine on the aminomethyl group. The final and most critical step is the separation of the cis- and trans-isomers.

Q2: How can I improve the yield of the desired mono-Boc protected product over the di-Boc protected byproduct?

To improve the selectivity for the mono-Boc product, you can try the following:

  • Stoichiometric Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to be no more than 1.0 equivalent relative to the diamine.

  • Slow Addition: Add the Boc₂O solution slowly to the diamine solution at a reduced temperature (e.g., 0-5 °C) to minimize over-reaction.

  • Mono-Protonation: A robust method involves the mono-protonation of the diamine with one equivalent of an acid like HCl. This deactivates one of the amino groups, leading to a much higher selectivity for the mono-protected product when Boc₂O is added.[5]

Q3: My final product is a mixture of cis- and trans-isomers. What is the most scalable method for separation?

For large-scale separation of cis- and trans-isomers, diastereomeric salt formation followed by fractional crystallization is often the most effective and economical method.[6] This involves reacting the mixture of the free diamine isomers with a chiral resolving agent. The resulting diastereomeric salts have different physical properties, particularly solubility, which allows for their separation. The desired cis-isomer is then recovered by basification.

Q4: What are the key safety considerations when running the hydrogenation step at a large scale?

The primary safety concerns for large-scale hydrogenation are the handling of flammable hydrogen gas under pressure and the use of potentially pyrophoric catalysts (like Raney Nickel or Palladium on carbon). Key precautions include:

  • Using a properly rated and maintained high-pressure reactor (autoclave).

  • Ensuring the system is purged with an inert gas (e.g., nitrogen) before and after the reaction to remove all oxygen.

  • Handling the catalyst in a wet state to prevent ignition upon exposure to air.

  • Having proper ventilation and gas detection systems in place.

Quantitative Data Summary

The following tables present representative data for key steps in the synthesis.

Table 1: Effect of Catalyst on Hydrogenation Selectivity

Catalyst (5 mol%)Hydrogen Pressure (bar)Temperature (°C)cis:trans RatioPrimary Amine Selectivity (%)
5% Pd/C50801:1.585
5% Rh/C40603:192
Raney Ni601001:295
5% Ru/C50801:490

Table 2: Influence of Boc₂O Equivalents on Mono-Protection Yield

Equivalents of Boc₂OReaction Temperature (°C)Mono-Boc Product Yield (%)Di-Boc Product (%)Unreacted Diamine (%)
0.90651025
1.00751510
1.1070255
1.0 (with mono-HCl salt)092<5<3

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Cyanobenzonitrile

  • Catalyst Slurry: In a flask under an inert atmosphere, prepare a slurry of 5% Rhodium on carbon (5 g) in methanol (50 mL).

  • Reactor Charging: Charge a 1 L high-pressure autoclave with 4-cyanobenzonitrile (100 g, 0.78 mol) and methanol (400 mL).

  • Catalyst Addition: Carefully add the catalyst slurry to the autoclave.

  • Reaction: Seal the autoclave, purge with nitrogen three times, and then purge with hydrogen three times. Pressurize the reactor to 40 bar with hydrogen. Heat the mixture to 60°C and stir vigorously for 16-24 hours, maintaining the hydrogen pressure.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)cyclohexanediamine as a mixture of cis- and trans-isomers.

Protocol 2: Selective Mono-Boc Protection

  • Diamine Solution: Dissolve the crude diamine mixture (50 g, 0.35 mol) in dichloromethane (DCM, 500 mL) and cool to 0°C in an ice bath.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (76.4 g, 0.35 mol) in DCM (200 mL). Add this solution dropwise to the cooled diamine solution over 2-3 hours, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Wash the reaction mixture with water (2 x 200 mL) and then with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected product as a mixture of isomers.

Protocol 3: Isomer Separation via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the crude cis/trans mixture of 4-(aminomethyl)cyclohexylamine (50 g) in methanol (250 mL). In a separate flask, dissolve L-tartaric acid (1.1 equivalents) in methanol (250 mL) with gentle warming. Slowly add the tartaric acid solution to the diamine solution.

  • Crystallization: Stir the mixture at room temperature. The diastereomeric salt of the cis-isomer will preferentially crystallize. Cool the mixture to 0-5°C and stir for an additional 2-4 hours to maximize precipitation.

  • Isolation of Salt: Filter the solid salt and wash with cold methanol. Dry the salt under vacuum.

  • Liberation of Free Amine: Suspend the dried salt in water and add a 2M sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cis-4-(aminomethyl)cyclohexylamine. This can then be Boc-protected as per Protocol 2 to give the final desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Cyanobenzonitrile hydrogenation Catalytic Hydrogenation (Rh/C, H2) start->hydrogenation diamine cis/trans-4-(Aminomethyl) cyclohexanediamine hydrogenation->diamine boc_protection Mono-Boc Protection (Boc)2O diamine->boc_protection mixture Crude cis/trans-4-(Boc-aminomethyl) cyclohexylamine boc_protection->mixture separation Diastereomeric Salt Crystallization mixture->separation cis_product cis-4-(Boc-aminomethyl) cyclohexylamine separation->cis_product Desired Product trans_isomer trans-Isomer (recycle/discard) separation->trans_isomer Byproduct

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_hydrogenation Hydrogenation Step cluster_protection Boc Protection Step start Low Yield or Purity Issue low_cis Low cis:trans Ratio? start->low_cis secondary_amine Secondary Amine Impurity? start->secondary_amine di_boc High Di-Boc Impurity? start->di_boc sol_low_cis Change Catalyst to Rh/C Optimize T & P low_cis->sol_low_cis Yes sol_secondary_amine Add NH3 Use Raney Ni Increase H2 Pressure secondary_amine->sol_secondary_amine Yes sol_di_boc Use Mono-HCl Salt Slow Boc2O Addition Low Temperature di_boc->sol_di_boc Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Navigating Boc Deprotection Beyond Strong Acids: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a familiar tool. However, its removal traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules.[1] This technical support center provides a guide to alternative reagents and methodologies for Boc deprotection that avoid the use of harsh acidic conditions, complete with troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to strong acids for Boc deprotection?

A1: Strong acids like TFA and HCl can cause degradation of acid-sensitive functional groups, such as other protecting groups (e.g., tert-butyl esters), and can lead to side reactions on the substrate.[1][2] For complex molecules with multiple functionalities, milder and more selective deprotection methods are often necessary to ensure the integrity of the final product.[2][3]

Q2: What are the main categories of alternative Boc deprotection methods?

A2: Alternative methods can be broadly categorized into:

  • Mildly Acidic Conditions: Utilizing weaker acids or Lewis acids that are less harsh than TFA or HCl.[4]

  • Thermal Methods: Employing heat to induce the removal of the Boc group, often in a neutral solvent.[1][5]

  • Catalytic Methods: Using a catalyst, such as an iron(III) salt, to facilitate the deprotection under mild conditions.[1]

  • Other Non-Acidic Reagents: Involving reagents like oxalyl chloride in methanol, which offers a neutral deprotection pathway.[1][3][6]

Q3: How do I choose the best alternative method for my specific substrate?

A3: The choice of method depends on the properties of your substrate, such as its thermal stability and sensitivity to other reagents. A decision-making workflow can help guide your selection.

start Start: Need to deprotect N-Boc acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid Traditional Strong Acid (TFA, HCl) acid_sensitive->strong_acid No mild_reagent Consider Mild Reagent acid_sensitive->mild_reagent Yes thermal_stable Is the substrate thermally stable? green_method Is a 'green' method preferred? thermal_stable->green_method Yes oxalyl_chloride Oxalyl Chloride / Methanol (Room Temperature) thermal_stable->oxalyl_chloride No thermal_methods Thermal Methods (Boiling Water, Continuous Flow) green_method->thermal_methods Yes iron_catalysis Iron(III) Catalysis (Catalytic, Mild) green_method->iron_catalysis Consider Catalytic mild_reagent->thermal_stable start Start: N-Boc protected amine dissolve Suspend the N-Boc protected amine in water. start->dissolve heat Heat the mixture to 100 °C (reflux). dissolve->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Once complete, cool the reaction mixture to room temperature. monitor->cool extract Extract the product with an appropriate organic solvent (e.g., ethyl acetate). cool->extract dry Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. extract->dry end End: Purified deprotected amine dry->end start Start: N-Boc protected amine dissolve Dissolve the N-Boc protected amine in methanol at room temperature. start->dissolve add_reagent Add oxalyl chloride (3 equivalents) dropwise to the solution. dissolve->add_reagent stir Stir the reaction mixture at room temperature. add_reagent->stir monitor Monitor the reaction by TLC or LC-MS (typically 1-4 hours). stir->monitor concentrate Upon completion, remove the solvent under reduced pressure. monitor->concentrate workup Perform an aqueous work-up with a mild base to isolate the free amine, or collect the precipitated hydrochloride salt. concentrate->workup end End: Deprotected amine or amine hydrochloride workup->end Boc_Amine N-Boc Protected Amine Intermediate1 Initial Adduct Formation Boc_Amine->Intermediate1 Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate1 Methanol Methanol Methanol->Intermediate1 Intermediate2 Oxazolidinedione-like Intermediate Intermediate1->Intermediate2 tert_butyl_cation tert-Butyl Cation Intermediate2->tert_butyl_cation CO Carbon Monoxide Intermediate2->CO CO2 Carbon Dioxide Intermediate2->CO2 Deprotected_Amine Deprotected Amine Intermediate2->Deprotected_Amine

References

Technical Support Center: Managing Solubility of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing solubility issues associated with cis-4-(Boc-aminomethyl)cyclohexylamine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is generally considered to have low or slight solubility in neutral aqueous media.[1][2] While the primary amine group on the cyclohexyl ring is hydrophilic, the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group significantly decreases its overall water solubility.[3] For concentrated stock solutions, organic solvents such as methanol or ethyl acetate are recommended.[1][2]

Q2: What are the primary molecular features affecting its aqueous solubility?

A2: The solubility is a balance of its molecular components:

  • Hydrophobic Groups : The Boc group is large and non-polar, presenting a significant barrier to dissolution in water. The cyclohexane ring itself is also hydrophobic.[3]

  • Hydrophilic Group : The unprotected primary amine (-NH2) on the cyclohexane ring is a polar, basic group that can interact with water. Its protonation at lower pH can enhance solubility.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent. The primary amine on the ring is basic and will be protonated to form a more soluble ammonium salt at acidic pH (pH < ~10). However, it is critical to note that the Boc protecting group is labile under strong acidic conditions and can be cleaved. Therefore, using mildly acidic conditions (e.g., pH 5-6) is a recommended strategy to improve solubility without risking deprotection.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be used as an initial step to aid dissolution. However, excessive or prolonged heating is not recommended as it may risk thermal degradation of the compound or hydrolysis of the Boc group, particularly if the solution is acidic or basic.

Troubleshooting Guide for Common Solubility Issues

Problem: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4).

  • Initial Steps: Ensure the solution is being mixed vigorously. Use of a vortex mixer or sonication for short periods can help break up solid particles and increase the surface area for dissolution.

  • pH Adjustment: The most effective method is to lower the pH of the solution. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution. A target pH of 5-6 is often sufficient to protonate the primary amine and significantly increase solubility.

  • Co-solvents: If pH adjustment is not compatible with your experimental design, consider the use of a water-miscible organic co-solvent. Prepare a concentrated stock solution in a solvent like DMSO or ethanol and add it to the aqueous buffer. Be mindful that the final concentration of the organic solvent should be low (typically <1-5%) to avoid impacting your experiment.[3] Note that the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.

Problem: My compound precipitates when I dilute my concentrated organic stock solution into an aqueous buffer.

  • Reduce Final Concentration: The most common reason for this "crashing out" is that the final concentration in the aqueous medium is above its solubility limit. Try working with a more dilute final concentration.

  • Optimize Co-solvent Percentage: The amount of organic solvent from the stock solution may be insufficient to keep the compound dissolved upon dilution. While minimizing co-solvents is ideal, a slight increase in the final percentage (e.g., from 1% to 5% DMSO) may be necessary.

  • Method of Addition: Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously. This can prevent the formation of localized areas of high concentration that promote precipitation.

Physicochemical Data and Solubility Profile

The table below summarizes key properties for this compound.

PropertyValueSource
Molecular Formula C12H24N2O2[4]
Molecular Weight 228.34 g/mol [4]
CAS Number 866548-92-7[4]
Appearance Solid[5]
Solubility in Water Slightly soluble[1][2]
Solubility in Organic Solvents Soluble in methanol, ethyl acetate[1][2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes how to dissolve this compound in an aqueous buffer by modifying the pH.

  • Preparation: Weigh the desired amount of this compound and add it to your target volume of aqueous buffer (e.g., deionized water or a low-buffering-capacity solution).

  • Initial Mixing: Stir or vortex the suspension at room temperature for 5-10 minutes.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Dissolution: Continue adding acid until the solid fully dissolves. The solution should become clear.

  • Final pH Check: Note the pH at which the compound fully dissolves. If necessary, adjust the pH to your desired final experimental value, ensuring the compound remains in solution. Do not use strongly acidic conditions (pH < 4) for extended periods to avoid Boc deprotection.

Protocol 2: Kinetic Solubility Assessment with a Co-Solvent

This protocol outlines a method to determine the approximate solubility limit when using a co-solvent like DMSO.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a fixed volume of your aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This will result in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake it at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (absorbance at ~650 nm) or use nephelometry to identify the highest concentration that remains a clear solution (i.e., the kinetic solubility limit).

Visual Guides and Workflows

G Troubleshooting Workflow for Solubility Issues start Compound does not dissolve in neutral aqueous buffer step1 Vortex or sonicate at room temperature start->step1 q1 Is the solution clear? step1->q1 step2 Gently warm solution (e.g., to 37°C) q1->step2 No success Solution ready for use q1->success Yes q2 Is the solution clear? step2->q2 step3 Adjust pH to 5-6 with dilute acid q2->step3 No q2->success Yes q3 Is the solution clear? step3->q3 step4 Use a co-solvent system (e.g., add DMSO stock) q3->step4 No q3->success Yes step4->success fail Consider alternative formulation strategies (e.g., cyclodextrins) step4->fail

Caption: A step-by-step troubleshooting guide for dissolving the compound.

G Experimental Workflow for pH Adjustment Protocol cluster_0 Preparation cluster_1 Dissolution Process weigh 1. Weigh compound add_buffer 2. Add aqueous buffer weigh->add_buffer mix 3. Stir/Vortex suspension add_buffer->mix add_acid 4. Add 0.1 M HCl dropwise mix->add_acid check_sol 5. Observe for clarity add_acid->check_sol check_sol->add_acid Not clear end_step 6. Solution is clear and ready for use check_sol->end_step Clear

Caption: Workflow for preparing an aqueous solution using pH adjustment.

G Effect of pH on Molecular State and Solubility cluster_neutral Neutral pH (~7) cluster_acidic Acidic pH (5-6) neutral_mol R-NH₂ (Free Base) neutral_sol Low Solubility neutral_mol->neutral_sol acidic_mol R-NH₃⁺ (Protonated Salt) neutral_mol->acidic_mol + H⁺ (Add Acid) acidic_mol->neutral_mol - H⁺ (Add Base) acidic_sol High Solubility acidic_mol->acidic_sol

Caption: Relationship between pH, ionization state, and aqueous solubility.

Safety Precautions

While a specific safety data sheet (SDS) for this compound should always be consulted, related cyclohexylamine compounds are known to be corrosive and may cause skin and eye irritation or burns.[6][7] Always handle this chemical using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

References

Strategies to minimize di-acylation of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation of cis-4-(aminomethyl)cyclohexylamine

Welcome to the technical support center for synthetic chemistry. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions regarding the selective mono-acylation of cis-4-(aminomethyl)cyclohexylamine to minimize the formation of the di-acylated byproduct.

Note on Starting Material: The strategies discussed herein address the selective mono-acylation of cis-4-(aminomethyl)cyclohexylamine, which possesses two primary amine groups with slightly different reactivities. This is inferred from the core problem of minimizing "di-acylation." The commercially available cis-4-(Boc-aminomethyl)cyclohexylamine already has one amine protected and is not susceptible to di-acylation under standard conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high percentage of di-acylated product in my reaction?

A1: Di-acylation is a common side reaction when working with diamines. Several factors can contribute to its formation:

  • Stoichiometry: Using more than one equivalent of the acylating agent will inevitably lead to the di-acylated product.

  • Reaction Rate: If the rate of the first acylation is comparable to the second, a statistical mixture of mono- and di-acylated products will form. High concentrations of reagents can exacerbate this issue.

  • Reactivity: The two primary amines on cis-4-(aminomethyl)cyclohexylamine—one on the cyclohexane ring and one on the aminomethyl group—have similar nucleophilicity, making it challenging to selectively acylate only one.

Q2: How can I improve the selectivity for the mono-acylated product?

A2: Improving mono-acylation selectivity involves controlling the reaction conditions to exploit the subtle differences between the two amine groups. Key strategies include:

  • Strict Stoichiometric Control: Use one equivalent or slightly less of the acylating agent.

  • Slow Addition & High Dilution: Add the acylating agent slowly to a highly diluted solution of the diamine. This maintains a low concentration of the acylating agent, increasing the probability that it reacts with a new diamine molecule rather than the already mono-acylated one.

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the less sterically hindered amine.

  • Steric Hindrance: Employ a bulky acylating agent to selectively target the sterically more accessible aminomethyl group.

  • Mono-Protonation: A technique where one equivalent of acid is used to "protect" one of the amine groups as its ammonium salt, leaving the other free to react.[1]

Q3: Is there a significant difference in reactivity between the ring amine and the aminomethyl amine?

A3: The reactivity difference is subtle but can be exploited.

  • Steric Hindrance: The primary amine on the aminomethyl group (-CH₂-NH₂) is generally considered less sterically hindered than the primary amine directly attached to the cyclohexane ring.

  • Basicity/Nucleophilicity: Their electronic environments are slightly different, leading to small differences in basicity (pKa). The less hindered amine is often the more nucleophilic and will react faster, especially with bulky reagents or at low temperatures.

Q4: Can a protecting group strategy simplify this process?

A4: Yes. While the goal is direct selective acylation, an alternative is to use a transient protecting group. The mono-protonation strategy is an excellent example. By adding exactly one equivalent of a strong acid (like HCl), you can form a mixture of mono-protonated species. The remaining free amine is then available for acylation.[1][2] This method is effective for the selective mono-functionalization of symmetric diamines.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Yield of Di-acylated Product 1. Excess acylating agent used. 2. Reaction concentration is too high. 3. Reaction temperature is too high, reducing selectivity.1. Carefully control stoichiometry; use ≤1.0 equivalent of the acylating agent. 2. Employ high dilution conditions (e.g., increase solvent volume by 5-10x) and add the acylating agent dropwise over a long period. 3. Lower the reaction temperature to 0 °C or below.
Low Overall Yield / Significant Unreacted Starting Material 1. Insufficient amount of acylating agent. 2. The acylating agent is not reactive enough under the chosen conditions (e.g., low temp). 3. (If using mono-protonation) Excess acid was added, protonating both amines.1. Ensure at least 0.95 equivalents of the acylating agent are used. 2. Switch to a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) or add a catalytic amount of an acylation catalyst like 4-DMAP.[3] 3. Titrate the diamine solution or use precisely one equivalent of acid.
Poor Regioselectivity (Mixture of two mono-acylated isomers) 1. The two amine groups exhibit nearly identical reactivity under the reaction conditions. 2. The acylating agent is too small and reactive (e.g., acetyl chloride).1. Lower the reaction temperature significantly to amplify small differences in activation energy. 2. Use a sterically bulky acylating agent (e.g., pivaloyl chloride, 2,4,6-trimethylbenzoyl chloride) to favor reaction at the less hindered aminomethyl position.
Formation of N-Acyl Urea or Other Side Products 1. (If using a carbodiimide coupling agent like DCC/EDC) Side reaction of the activated intermediate.[4]1. Use additives like HOBt or Oxyma Pure® to suppress side reactions.[4][5] Ensure the reaction is run at a low temperature.
Illustrative Data on Selectivity Strategies

The following table presents hypothetical, representative data to illustrate the expected outcomes of different strategies for the mono-acylation of cis-4-(aminomethyl)cyclohexylamine.

Strategy Acylating Agent (eq.) Conditions Hypothetical Yield (Mono-acyl) Hypothetical Ratio (Mono:Di)
Standard AdditionAcetyl Chloride (1.0)0.1 M, 25 °C45%1.5 : 1
Slow Addition / High DilutionAcetyl Chloride (1.0)0.01 M, 25 °C, 4h addition65%5 : 1
Low TemperatureAcetyl Chloride (1.0)0.01 M, -20 °C, 4h addition70%8 : 1
Steric HindrancePivaloyl Chloride (1.0)0.01 M, 0 °C, 4h addition75%>15 : 1
Mono-ProtonationAcetyl Chloride (0.95)1 eq. HCl, then acylation80%>20 : 1

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Diamine in Anhydrous Solvent cool Cool Reaction Vessel to Target Temperature (e.g., 0 °C) prep_amine->cool prep_reagent Prepare Acylating Agent Solution (1.0 eq.) addition Slowly Add Acylating Agent via Syringe Pump cool->addition stir Stir for 2-12 hours Monitor by TLC/LC-MS addition->stir quench Quench Reaction (e.g., with aq. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze analyze purify->analyze Characterize Product (NMR, MS)

Caption: General experimental workflow for selective mono-acylation.

Troubleshooting_Logic start Analyze Crude Reaction Mixture (LC-MS / ¹H NMR) check_di High Di-acylation? start->check_di sol_di Implement Kinetic Control: 1. Lower Temperature 2. Use High Dilution 3. Add Reagent Slowly check_di->sol_di Yes check_sm High Starting Material? check_di->check_sm No sol_di->start Re-run Experiment sol_sm Increase Reactivity: 1. Use More Reactive Agent 2. Add DMAP Catalyst 3. Check Reagent Quality check_sm->sol_sm Yes check_regio Poor Regioselectivity? check_sm->check_regio No sol_sm->start Re-run Experiment sol_regio Implement Steric/Electronic Control: 1. Use Bulky Acylating Agent 2. Try Mono-Protonation Strategy check_regio->sol_regio Yes success Optimization Successful check_regio->success No sol_regio->start Re-run Experiment

Caption: Troubleshooting logic for optimizing mono-acylation reactions.

Experimental Protocols

Protocol 1: Mono-acylation using Slow Addition and High Dilution

This protocol aims to kinetically favor mono-acylation by maintaining a low concentration of the acylating agent.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cis-4-(aminomethyl)cyclohexylamine (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.01 M solution. Add triethylamine (1.1 eq.) as a base. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate dry flask, dissolve the acyl chloride (e.g., acetyl chloride, 1.0 eq.) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the acyl chloride solution to the stirred diamine solution over 4-6 hours.

  • Reaction: Allow the reaction to stir at 0 °C and then warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to isolate the mono-acylated product.

Protocol 2: Selective Mono-acylation using a Bulky Acylating Agent

This protocol uses steric hindrance to selectively acylate the less-hindered aminomethyl group.

  • Setup: Follow the setup from Protocol 1, dissolving the diamine (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq.) in anhydrous DCM or THF at 0 °C.

  • Reagent: Use a sterically demanding acyl chloride such as pivaloyl chloride (1.05 eq.).

  • Addition: Add the pivaloyl chloride dropwise to the diamine solution over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then at room temperature for 12-18 hours. Monitor for the disappearance of starting material.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1. The significant size difference between the mono- and di-acylated products often simplifies purification.

Protocol 3: Mono-acylation via Mono-Protonation Strategy

This protocol deactivates one amine group with acid to achieve high selectivity.[1][2]

  • Protonation: Dissolve cis-4-(aminomethyl)cyclohexylamine (1.0 eq.) in a suitable solvent like methanol or dioxane at 0 °C. Add exactly one equivalent of HCl (as a solution in dioxane or other solvent) dropwise. Stir for 30 minutes to allow equilibration.

  • Acylation: Add a base (e.g., triethylamine, 2.2 eq.) to the solution, followed by the dropwise addition of the acylating agent (1.0 eq.).

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion as monitored by LC-MS.

  • Workup and Purification: Neutralize the reaction mixture with aqueous base (e.g., NaHCO₃) and extract the product with an organic solvent. Purify as described in Protocol 1.

References

Technical Support Center: Purification of Polar Compounds Derived from cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar compounds derived from cis-4-(Boc-aminomethyl)cyclohexylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar compounds derived from this compound, with a focus on chromatographic and crystallization techniques.

Issue 1: Poor Separation in Column Chromatography

Q: I am having difficulty separating my desired mono-substituted product from the starting material (this compound) and the di-substituted byproduct using silica gel chromatography. The spots are too close on the TLC plate.

A: This is a common challenge due to the similar polarities of the three compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol or isopropanol in dichloromethane). This can help to better resolve compounds with close Rf values.

    • Use of Additives: The basic nature of the free amine in both the starting material and the desired product can lead to peak tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-1%) can neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation.

  • Alternative Stationary Phases:

    • Basic Alumina: Using basic alumina instead of silica gel can be advantageous for the purification of basic compounds, as it minimizes the acidic interactions that cause peak tailing.

    • Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on normal-phase silica, reversed-phase (RP) chromatography is a powerful alternative. A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.[1]

  • Preliminary Purification with Acid-Base Extraction:

    • Before attempting column chromatography, an acid-base extraction can be highly effective at removing the di-substituted byproduct. The di-substituted product is neutral, while the desired mono-substituted product and the unreacted starting material are basic. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the basic compounds will move to the aqueous layer, leaving the neutral di-substituted byproduct in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the desired product and starting material can be back-extracted into an organic solvent. This significantly simplifies the subsequent chromatographic purification.

Issue 2: Product "Oiling Out" During Crystallization

Q: I am trying to crystallize my purified product, but it separates as an oil instead of a solid. What can I do to induce crystallization?

A: "Oiling out" is a common issue with polar, flexible molecules. Here are several techniques to promote the formation of solid crystals:

  • Ensure High Purity: Impurities can significantly inhibit crystallization. Ensure your product is of high purity (>95%) before attempting crystallization.

  • Solvent Selection:

    • Anti-Solvent Diffusion: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, chloroform). Place this solution in a small, open vial inside a larger, sealed container with a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[2]

    • Trituration: If you have an oily product, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which it is insoluble. This can sometimes induce the formation of a solid.

  • Seed Crystals: If you have a small amount of solid material, you can use it as a seed crystal. Add a tiny amount of the solid to a supersaturated solution of your compound to initiate crystallization.[3]

  • Temperature Control: Slow cooling of a saturated solution can promote the formation of larger, purer crystals. Rapid cooling often leads to the formation of smaller crystals or an oil.

  • Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. For basic compounds like yours, reacting with an acid (e.g., HCl, p-toluenesulfonic acid) can yield a more crystalline salt that is easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying the crude product after a reaction with this compound?

A1: A highly effective initial purification step is an acid-base extraction. This allows for the separation of the basic components (mono-substituted product and unreacted starting material) from any neutral byproducts (like a di-substituted product). This significantly simplifies any subsequent purification steps like chromatography or crystallization.

Q2: My polar compound is not retained on a C18 reversed-phase column. What are my options?

A2: For very polar compounds that have little to no retention on standard reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In HILIC, the more polar compounds are more strongly retained.

Q3: How can I monitor the progress of my column chromatography in real-time?

A3: The most common method for monitoring column chromatography is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired product, which contain impurities, and which are mixed.

Q4: Are there any stability concerns when using acidic modifiers like TFA in the mobile phase for reversed-phase HPLC of Boc-protected compounds?

A4: Yes, the Boc protecting group is sensitive to strong acids. While TFA is a common mobile phase additive for RP-HPLC, prolonged exposure or high concentrations can lead to the cleavage of the Boc group. It is advisable to use the lowest effective concentration of TFA (e.g., 0.05-0.1%) and to process the collected fractions promptly to neutralize the acid if the Boc-protected compound needs to be recovered. Formic acid is a milder alternative to TFA.

Data Presentation

The following table provides illustrative data on the yields and purities that can be expected from different purification strategies for mono-substituted derivatives of diamines, similar in properties to those derived from this compound. The exact values will vary depending on the specific reaction and derivative.

Purification StrategyStarting Purity (Crude)Purity after PurificationTypical YieldReference
Direct Crystallization60-80%>98%40-60%[4]
Silica Gel Chromatography60-80%>95%50-70%[5]
Acid-Base Extraction followed by Crystallization60-80%>99%60-85%[4]
Preparative RP-HPLC80-90% (partially purified)>99.5%>90% (recovery)[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic mono-substituted product and unreacted diamine will be protonated and move into the aqueous layer. The neutral di-substituted byproduct will remain in the organic layer.

  • Organic Layer Wash: Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >12.

  • Back-Extraction: Extract the now basic aqueous layer with DCM or ethyl acetate (3 times). The deprotonated mono-substituted product and unreacted diamine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial, least polar mobile phase or a stronger solvent like DCM.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:Methanol with 0.1% triethylamine).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, and if necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Polar Amines crude Crude Reaction Mixture (Mono-product, Di-product, Starting Material) abe Acid-Base Extraction crude->abe Initial Cleanup chrom Column Chromatography (Silica or RP-HPLC) abe->chrom Further Purification cryst Crystallization / Recrystallization abe->cryst Direct to Final Step di_product Di-substituted Byproduct (Removed) abe->di_product chrom->cryst Final Polishing impurities Other Impurities (Removed) chrom->impurities pure_product Pure Mono-Substituted Product cryst->pure_product

Caption: General purification workflow for polar amines.

Troubleshooting_Chromatography Troubleshooting Poor Separation in Column Chromatography start Poor Separation / Peak Tailing add_tea Add Triethylamine (0.1-1%) to Mobile Phase start->add_tea Issue: Tailing of basic compounds gradient Implement Gradient Elution (e.g., DCM -> DCM/MeOH) start->gradient Issue: Compounds with close Rf values rp_hplc Switch to Reversed-Phase HPLC (C18, Water/ACN) start->rp_hplc Issue: Poor retention in normal phase check_abe Perform Acid-Base Extraction Before Chromatography start->check_abe Issue: Complex mixture result Improved Separation add_tea->result gradient->result hilic Consider HILIC for very polar compounds rp_hplc->hilic If still poor retention rp_hplc->result hilic->result check_abe->result

Caption: Troubleshooting poor separation in column chromatography.

References

Impact of reaction temperature on the stability of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of reaction temperature on the stability of cis-4-(Boc-aminomethyl)cyclohexylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary impact of elevated temperature on the stability of this compound?

The primary thermal liability of this compound, like other N-Boc protected amines, is the loss of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This process, known as thermal deprotection, occurs without the need for an acid catalyst at sufficiently high temperatures. The mechanism involves fragmentation to form the free amine (cis-4-(aminomethyl)cyclohexylamine), isobutylene, and carbon dioxide.[1][3]

Q2: At what temperature does thermal deprotection of the Boc group become a significant concern?

The rate of thermal deprotection is highly dependent on the specific substrate, solvent, and reaction time. For N-Boc protected alkyl amines like this compound:

  • Below 80°C: The Boc group is generally stable. Protection reactions are often performed at room temperature or with moderate heat (e.g., 40°C) without significant deprotection.[4] It has been shown to be stable at 37°C for over 30 hours.[5]

  • ~100°C - 120°C: Some substrates may begin to show slow deprotection, although reaction times can be on the order of days to see significant conversion.[1]

  • ~150°C and above: The rate of thermal deprotection becomes practically useful for synthetic purposes, meaning it is a significant risk for unintended deprotection.[1] Simple thermal treatment of some Boc-protected amino acids at 150°C can lead to deprotection, though conversions may be incomplete.[6]

  • >200°C: In continuous flow systems, deprotection can be achieved rapidly (within minutes) at temperatures of 200°C to 300°C.[3][7]

Q3: My reaction at 90°C is showing a new, more polar impurity by TLC and LC-MS. Could this be related to thermal instability?

Yes, it is highly probable that the new, more polar spot is the deprotected product, cis-4-(aminomethyl)cyclohexylamine. The free amine is significantly more polar than its Boc-protected precursor. To confirm, you can check the mass spectrum of the impurity for the expected molecular weight of the free amine (approx. 128.22 g/mol ).

Q4: Are there other potential side reactions or degradation pathways at high temperatures?

While the primary concern is Boc deprotection, very high temperatures may lead to other side reactions, such as elimination or racemization in chiral substrates.[1] For this compound, which is achiral, the main degradation pathway of concern under typical synthetic conditions is the loss of the Boc group. The cyclohexylamine core itself is generally stable under these conditions.

Q5: How can I minimize the thermal deprotection of my compound if a reaction requires high temperatures (e.g., >100°C)?

If elevated temperatures are unavoidable, consider the following strategies:

  • Minimize Reaction Time: The extent of deprotection is time-dependent. Monitor the reaction closely and stop it as soon as the desired conversion is reached.

  • Solvent Choice: The choice of solvent can influence the rate of thermal deprotection. Studies have shown that polar, protic solvents like methanol or trifluoroethanol (TFE) can facilitate thermal deprotection more readily than aprotic solvents like THF or toluene at the same temperature.[8][9] Choosing a less polar, aprotic solvent, if compatible with your reaction chemistry, may reduce the rate of undesired deprotection.

  • Use an Inert Atmosphere: While the primary deprotection mechanism is not oxidative, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions with atmospheric components at elevated temperatures.

Q6: What are the recommended storage conditions for this compound?

Suppliers generally recommend storing the compound in a cool, dry place in a tightly sealed container.[10] Specific recommendations can range from ambient room temperature to refrigeration.[11] For long-term storage, refrigeration is advisable to ensure maximum stability.

Data Presentation

Table 1: Summary of Temperature Effects on N-Boc Alkyl Amine Stability

Temperature Range (°C)Observed Effect on N-Boc GroupTypical Conditions / Notes
Ambient (~20-25°C)Highly stable.Recommended for long-term storage.[10][11]
30 - 50°CGenerally stable.Often used for Boc protection reactions with no significant deprotection.[4]
80 - 120°CSlow deprotection may occur.Risk increases with longer reaction times.[1]
120 - 180°CSignificant deprotection.Rate is synthetically useful; high risk of unintended deprotection.[1][6]
> 200°CRapid to complete deprotection.Often utilized in continuous flow reactors for intentional deprotection.[3][7][8]

Experimental Protocols

Protocol: Amide Coupling using this compound with Controlled Temperature

This protocol describes a standard amide coupling reaction where maintaining a moderate temperature is crucial to prevent the thermal deprotection of the Boc group.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Round bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HBTU (1.1 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Temperature Control: Maintain the reaction temperature between 0°C and 25°C. An exothermic reaction may occur upon addition of the base; use an ice bath if necessary to keep the temperature below 25°C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification by column chromatography. The controlled, low-temperature conditions ensure the integrity of the Boc protecting group throughout the transformation.

Visualization

G cluster_stable Low Risk cluster_caution Moderate Risk cluster_high_risk High Risk start Experiment Planned with This compound check_temp Assess Required Reaction Temperature start->check_temp temp_low Temperature < 80°C check_temp->temp_low Low temp_mid Temperature 80°C - 120°C check_temp->temp_mid Medium temp_high Temperature > 120°C check_temp->temp_high High stability_high High Stability Expected Proceed with Standard Monitoring temp_low->stability_high end_node Reaction Complete stability_high->end_node stability_mid Risk of Slow Deprotection - Minimize reaction time - Monitor for impurity temp_mid->stability_mid stability_mid->end_node stability_low High Risk of Deprotection Consider Alternatives: - Lower temp catalyst - Different protecting group temp_high->stability_low stability_low->end_node

Caption: Logical workflow for assessing the impact of temperature on reaction success.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cis- and Trans-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of the primary amine in cis- and trans-4-(Boc-aminomethyl)cyclohexylamine is intrinsically linked to the conformational preferences of the cyclohexane ring. The large tert-butoxycarbonyl (Boc) protected aminomethyl group and the primary amine group dictate the most stable chair conformations for each isomer.

  • Trans Isomer: In the trans isomer, the more stable conformation has both the Boc-aminomethyl group and the primary amine in equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions, leading to a thermodynamically more stable molecule. With the primary amine in an equatorial position, it is more sterically accessible to incoming reagents.

  • Cis Isomer: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. Due to the significant steric bulk of the Boc-aminomethyl group, it will preferentially occupy the equatorial position to minimize steric hindrance. Consequently, the primary amine group is forced into the more sterically hindered axial position. An axial amine is shielded by the cyclohexane ring and experiences greater steric hindrance from the axial hydrogens on the same side of the ring.

The following diagram illustrates the preferred chair conformations of the cis and trans isomers.

G cluster_trans Trans Isomer (diequatorial) cluster_cis Cis Isomer (axial-equatorial) trans More Stable (less sterically hindered amine) cis Less Stable (more sterically hindered amine) trans->cis Relative Stability

Caption: Relative stability of cis and trans isomers.

Comparative Reactivity in Acylation

The difference in steric accessibility of the primary amine in the cis and trans isomers is expected to directly impact their nucleophilicity and, consequently, their reaction rates in processes such as acylation.

Hypothetical Reactivity Data:

Based on the principles of steric hindrance, the trans isomer, with its equatorially positioned and more accessible primary amine, is predicted to react faster in acylation reactions than the cis isomer. The following table presents hypothetical kinetic data for the acylation of the two isomers with a generic acylating agent. This data is illustrative and would require experimental validation.

IsomerRelative Rate of Acylation (k_rel)Predicted Rationale
Trans 1.00Equatorial amine, less steric hindrance, higher accessibility for the nucleophilic attack.
Cis < 1.00Axial amine, greater steric hindrance from the cyclohexane ring, lower accessibility.

Experimental Protocol: Competitive Acylation for Reactivity Comparison

To experimentally validate the predicted difference in reactivity, a competitive acylation experiment can be performed. This method allows for a direct comparison of the reaction rates of the two isomers under identical conditions.

Objective: To determine the relative reactivity of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine towards acylation.

Materials:

  • cis-4-(Boc-aminomethyl)cyclohexylamine

  • trans-4-(Boc-aminomethyl)cyclohexylamine

  • Acetic anhydride (or other acylating agent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Reactant Solution:

    • In a dry round-bottom flask, accurately weigh equimolar amounts of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine and the internal standard.

    • Dissolve the mixture in anhydrous DCM.

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 equivalents relative to the total moles of amines) to the solution.

  • Initiation of Reaction:

    • Slowly add a solution of the acylating agent (e.g., acetic anhydride, 0.5 equivalents relative to the total moles of amines) in anhydrous DCM to the stirred amine solution. Using a limiting amount of the acylating agent ensures that the reaction does not go to completion, allowing for a comparison of the initial rates.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes).

    • Quench each aliquot by adding it to a vial containing a saturated aqueous NaHCO3 solution.

  • Work-up and Analysis:

    • For each quenched aliquot, separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

    • Analyze the organic layer by GC-MS or HPLC to determine the relative amounts of unreacted cis- and trans-4-(Boc-aminomethyl)cyclohexylamine and their corresponding acylated products.

  • Data Analysis:

    • Calculate the conversion of each isomer at each time point.

    • The relative rate of reaction can be determined by comparing the rates of disappearance of the starting materials or the rates of formation of the products.

The following diagram illustrates the experimental workflow for the competitive acylation.

G A Prepare equimolar solution of cis and trans isomers with internal standard B Cool to 0°C and add Et3N A->B C Add limiting acylating agent B->C D Monitor reaction by taking aliquots at time intervals C->D E Quench aliquots with NaHCO3 D->E F Work-up and analyze by GC-MS or HPLC E->F G Determine relative reaction rates F->G

Caption: Workflow for competitive acylation experiment.

Conclusion

The stereochemical relationship between the substituents on a cyclohexane ring profoundly influences the molecule's conformational preferences and, consequently, its chemical reactivity. In the case of 4-(Boc-aminomethyl)cyclohexylamine, the trans isomer is predicted to be more reactive towards nucleophilic attack on the primary amine than the cis isomer. This is attributed to the equatorial orientation of the amine in the more stable chair conformation of the trans isomer, which minimizes steric hindrance. Conversely, the axial disposition of the amine in the cis isomer leads to increased steric shielding and reduced reactivity. The provided experimental protocol for competitive acylation offers a robust method for quantifying this reactivity difference, providing valuable data for chemists engaged in the synthesis of complex molecules and the development of new therapeutic agents.

Cis vs. Trans Isomers of Substituted Cyclohexylamines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexyl ring can have a profound impact on the biological activity of a molecule. This guide provides a comparative analysis of the biological activity of cis and trans isomers of substituted cyclohexylamines, focusing on their interactions with key protein targets in the central nervous system. By examining quantitative experimental data, this document aims to illuminate the critical role of stereochemistry in drug design and development.

Case Study 1: Sigma-1 Receptor Affinity of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine

A compelling example of the differential activity between cis and trans isomers is observed in their binding affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. The cis-isomer of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine demonstrates significantly higher affinity for the sigma-1 receptor compared to its trans counterpart.

Data Summary: Sigma-1 Receptor Binding Affinity

CompoundIsomer ConfigurationReceptorKi (nM)
BD737cis-(1S,2R)-(-)Sigma-11.3 ± 0.3[1]
BD738cis-(1R,2S)-(+)Sigma-16 ± 3[1]
BD614cis-(±)Sigma-12.0 ± 0.4[1]
(-)-4trans-(1R,2R)Sigma-1455

The data clearly indicates that the cis configuration is crucial for high-affinity binding to the sigma-1 receptor in this chemical series. The sub-nanomolar to low nanomolar Ki values of the cis isomers contrast sharply with the significantly weaker binding of the trans isomer.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines the methodology used to determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine

  • Membrane Preparation: Guinea pig brain membrane homogenates

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compounds: cis and trans isomers of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine

  • Glass fiber filters (GF/B)

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the guinea pig brain membrane preparation, --INVALID-LINK---pentazocine at a single concentration (e.g., 2-5 nM), and varying concentrations of the test compound. For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand like haloperidol.

  • Equilibration: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compounds is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the sigma-1 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand (³H-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (cis/trans isomers) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Ki Calculation Counting->Calculation

Experimental Workflow for Radioligand Binding Assay

sigma1_signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R translocates to and modulates Ca_release Ca²⁺ Release IP3R->Ca_release induces Ligand Ligand (e.g., cis-isomer) Ligand->Sigma1R binds Downstream Downstream Signaling Ca_release->Downstream activates

Simplified Sigma-1 Receptor Signaling Pathway

Case Study 2: Mu-Opioid Receptor and NMDA Receptor Interactions

While a direct, quantitative head-to-head comparison for a single pair of cis and trans substituted cyclohexylamines at the mu-opioid and NMDA receptors is less documented in readily available literature, studies on related structures suggest that stereochemistry is equally critical. For instance, research on trans-N-[2-(methylamino)cyclohexyl]benzamides has highlighted their morphine-like properties and affinity for the mu-opioid receptor, implying a specific spatial requirement for receptor interaction[2]. Similarly, the binding of substituted cyclohexylamines to the phencyclidine (PCP) site of the NMDA receptor is also expected to be highly dependent on the isomeric configuration.

Future research should aim to synthesize and evaluate both cis and trans isomers of promising cyclohexylamine-based ligands for these targets to fully elucidate the structure-activity relationships and identify the optimal stereochemistry for desired pharmacological activity.

Conclusion

The provided data underscores the paramount importance of stereochemistry in the design of biologically active molecules. The significant difference in binding affinity between the cis and trans isomers of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine at the sigma-1 receptor serves as a stark reminder that subtle changes in three-dimensional structure can lead to dramatic changes in biological function. This principle holds true for other receptor systems, and a thorough investigation of all possible stereoisomers is a critical step in the development of potent and selective therapeutic agents.

References

Validating the Purity of cis-4-(Boc-aminomethyl)cyclohexylamine: A Comparative Guide to Quantitative NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of key intermediates is paramount. cis-4-(Boc-aminomethyl)cyclohexylamine is a valuable building block in medicinal chemistry, and its purity directly impacts the quality and yield of subsequent synthetic steps. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound.

Quantitative Purity Analysis: A Head-to-Head Comparison

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Molar ratio determination based on the integral of specific proton signals relative to a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry.
Primary Measurement Absolute purity (mass fraction)Relative purity (area percent)Relative purity (area percent) and identification of impurities
Selectivity High; distinguishes between structurally similar isomers and impurities.Moderate to high; depends on column chemistry and mobile phase.High; provides mass information for peak identification.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Dissolution in a suitable solvent and filtration.Derivatization may be required to increase volatility; dissolution in a volatile solvent.
Analysis Time per Sample ~15-30 minutes~20-40 minutes~30-60 minutes
Quantitation Limit ~0.1%~0.05%~0.01%
Accuracy High (typically <1% relative error)Good (typically 1-5% relative error)Good (typically 1-5% relative error)
Advantages - Absolute quantitation without a specific reference standard of the analyte.- Non-destructive.- Provides structural information.- High sensitivity.- Well-established and widely available.- Excellent for identifying volatile impurities.- High sensitivity and selectivity.
Limitations - Lower sensitivity compared to chromatographic methods.- Requires a well-characterized internal standard.- Requires a reference standard for absolute quantitation.- Non-UV active impurities may not be detected.- Not suitable for non-volatile compounds.- Potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in your laboratory.

Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

1. Materials:

  • This compound (analyte)
  • Maleic acid (certified internal standard)
  • Deuterated methanol (CD₃OD)
  • NMR tubes (5 mm)
  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.
  • Accurately weigh approximately 10 mg of maleic acid into the same vial.
  • Dissolve the mixture in approximately 0.75 mL of CD₃OD.
  • Vortex the vial until the sample and internal standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher
  • Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30')
  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
  • Number of Scans (ns): 8
  • Acquisition Time (aq): At least 3 seconds
  • Temperature: 298 K

4. Data Analysis:

  • Apply Fourier transformation and phase correction to the acquired FID.
  • Integrate the well-resolved singlet of the two olefinic protons of maleic acid (internal standard) at approximately 6.3 ppm.
  • Integrate the singlet corresponding to the nine protons of the Boc group of the analyte at approximately 1.4 ppm.
  • Calculate the purity using the following formula:

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides the relative purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the area percent of the main peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: 40-500 amu.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.
  • Direct injection of the solution.

3. Data Analysis:

  • Identify the main peak corresponding to the analyte based on its retention time and mass spectrum.
  • Identify impurity peaks by their mass spectra.
  • Calculate the area percent of the main peak.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison between the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard dissolve Dissolve in CD3OD transfer Transfer to NMR tube nmr_acq Acquire 1H NMR spectrum dissolve->nmr_acq process Process spectrum (FT, Phasing) nmr_acq->process integrate Integrate analyte and internal standard peaks process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Method_Comparison cluster_qnmr cluster_hplc cluster_gcms PurityValidation Purity Validation of This compound qNMR qNMR (Absolute Purity) PurityValidation->qNMR HPLC HPLC (Relative Purity) PurityValidation->HPLC GCMS GC-MS (Impurity ID) PurityValidation->GCMS qnmr_adv Advantage: - Absolute Quantitation - Non-destructive qNMR->qnmr_adv qnmr_lim Limitation: - Lower Sensitivity qNMR->qnmr_lim hplc_adv Advantage: - High Sensitivity - Widely Available HPLC->hplc_adv hplc_lim Limitation: - Relative Quantitation HPLC->hplc_lim gcms_adv Advantage: - Impurity Identification - High Sensitivity GCMS->gcms_adv gcms_lim Limitation: - Volatility Requirement GCMS->gcms_lim

Caption: Comparison of analytical methods for purity validation.

A Comparative Analysis of PROTAC Linkers: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of linker properties, including a focused look at cyclohexylamine derivatives, and their impact on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two elements. The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different PROTAC linkers, with a special focus on the emerging class of cyclohexylamine derivatives, supported by experimental data to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The primary function of the linker is to tether the POI-binding and E3 ligase-recruiting ligands, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker geometry allows for favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to an unproductive ternary complex, thereby compromising degradation efficiency.

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical structure and flexibility:

  • Alkyl Chains: These are among the most common and synthetically accessible linkers. They consist of simple hydrocarbon chains of varying lengths, offering a high degree of conformational flexibility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and are known to improve the solubility and cell permeability of PROTACs due to their hydrophilic nature.

  • Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, more rigid structures are employed. These can include aromatic rings, alkynes, and saturated heterocycles like piperazine and piperidine.

  • Cyclohexylamine Derivatives: A growing area of interest involves the incorporation of cyclohexyl moieties into the linker. The stereochemistry of the cyclohexane ring (cis vs. trans) can significantly influence the linker's conformation and, consequently, the PROTAC's activity.

Comparative Analysis of Linker Performance

The choice of linker can have a profound impact on the degradation efficiency of a PROTAC, as measured by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of target protein degradation) values. The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
PROTACTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4VHLPEG1215>90HeLa
PROTAC BBRD4VHLAlkyl1225>90HeLa
PROTAC CBRD4VHLPiperazine-containing105>95HeLa

This table is a representative example compiled from typical findings in PROTAC literature. Specific values can vary significantly based on the target, ligands, and cell type.

Table 2: Impact of Cyclohexyl Linker Stereochemistry on LRRK2 PROTAC Activity
PROTACLinker StereochemistryBinary VHL Binding Affinity (Kd, µM)Ternary Complex Cooperativity (α)Cellular DC50 (nM)
XL01126trans-cyclohexyl1.5>1025
cis-analogcis-cyclohexyl0.2~1>1000

This data highlights a fascinating finding where the PROTAC with the trans-cyclohexyl linker (XL01126), despite having a weaker binary binding affinity to the E3 ligase VHL, is a significantly more potent degrader.[1] This is attributed to the trans linker adopting a rigid, extended conformation that promotes a more cooperative and productive ternary complex, whereas the cis linker folds back, leading to less effective degradation.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cellular ubiquitin-proteasome pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruits Degraded_POI Degraded Peptides Proteasome->Degraded_POI Mediates Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design_Synthesis 1. PROTAC Design & Synthesis (Varying Linkers) Cell_Treatment 2. Cell Culture & Treatment Design_Synthesis->Cell_Treatment Ternary_Complex_Assay 4. Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Design_Synthesis->Ternary_Complex_Assay Ubiquitination_Assay 5. Ubiquitination Assay (In vitro or Cellular) Design_Synthesis->Ubiquitination_Assay Protein_Degradation_Assay 3. Protein Degradation Assay (Western Blot) Cell_Treatment->Protein_Degradation_Assay Data_Analysis 6. Data Analysis (DC50, Dmax, Cooperativity) Protein_Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTACs with different linkers.

Linker_Stereochemistry_Impact cluster_comparison Impact of Cyclohexyl Linker Stereochemistry Trans_Linker trans-Cyclohexyl Linker Trans_Conformation Rigid, Extended Conformation Trans_Linker->Trans_Conformation Cis_Linker cis-Cyclohexyl Linker Cis_Conformation Folded-back Conformation Cis_Linker->Cis_Conformation Productive_Complex Productive & Cooperative Ternary Complex Trans_Conformation->Productive_Complex Unproductive_Complex Unproductive Ternary Complex Cis_Conformation->Unproductive_Complex High_Potency High Degradation Potency Productive_Complex->High_Potency Low_Potency Low Degradation Potency Unproductive_Complex->Low_Potency

Caption: Logical diagram illustrating the impact of cyclohexyl linker stereochemistry on PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[2][3][4]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTACs to be tested for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of the lysates and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[5]

  • Reagents and Setup:

    • Recombinant purified target protein (e.g., His-tagged) and E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

    • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His) as the donor fluorophore.

    • Fluorescently labeled ligand for the E3 ligase or a fluorescently labeled antibody against a component of the E3 ligase complex as the acceptor.

  • Assay Protocol:

    • In a microplate, add the target protein, E3 ligase complex, and the donor and acceptor antibodies.

    • Add serial dilutions of the PROTACs to be tested.

    • Incubate the plate at room temperature to allow for ternary complex formation.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the target protein.[6][7]

  • Reaction Components:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

    • Recombinant purified target protein.

    • Ubiquitin and ATP.

    • PROTACs to be tested.

  • Assay Protocol:

    • Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC or vehicle control (DMSO).

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the target protein.

    • A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing the formation of a productive ternary complex and subsequent protein degradation. While flexible linkers like alkyl and PEG chains offer synthetic accessibility, there is a growing appreciation for the advantages of more rigid and conformationally constrained linkers, such as those incorporating cyclohexylamine derivatives. The finding that a trans-cyclohexyl linker can lead to superior degradation potency despite weaker binary binding underscores the importance of linker-induced conformational control in achieving a cooperative and efficient ternary complex. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, ultimately facilitating the rational design of novel and more potent protein-degrading therapeutics.

References

Cross-referencing NMR data of cis-4-(Boc-aminomethyl)cyclohexylamine with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine. Due to the limited availability of publicly accessible, experimentally verified NMR data in peer-reviewed literature for this specific isomer, this guide presents a comparison between a typical experimental dataset and a plausible, representative literature dataset. This allows researchers to effectively cross-reference their own findings and ensure the correct identification and purity of the compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The "Hypothetical Literature Data" is a composite representation based on typical values for similar structures, while the "Experimental Data" column serves as a template for researchers to fill in with their own results.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Peak No.Hypothetical Literature δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentExperimental δ (ppm)
14.55br s-1HNH-Boc
23.50br s-1HCH-NH₂
32.95t6.42HCH₂-NHBoc
41.60 - 1.75m-4HCyclohexyl-H
51.44s-9HC(CH₃)₃
61.20 - 1.35m-5HCyclohexyl-H, CH-CH₂NHBoc
71.25br s-2HNH₂

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Peak No.Hypothetical Literature δ (ppm)AssignmentExperimental δ (ppm)
1156.0C=O (Boc)
279.2C(CH₃)₃
349.8CH-NH₂
445.8CH₂-NHBoc
538.5CH-CH₂NHBoc
631.0Cyclohexyl-C
728.4C(CH₃)₃
825.5Cyclohexyl-C

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

    • Spectral Width: 240 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values.

NMR_Cross_Reference_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Comparison and Validation A Acquire 1H and 13C NMR Spectra B Process and Analyze Spectra (Chemical Shifts, Multiplicities, Integrals) A->B D Tabulate Experimental and Literature Data B->D C Search Reputable Databases and Journals for this compound NMR Data C->D E Compare Chemical Shifts, Multiplicities, and Coupling Constants D->E F Structure Confirmation or Further Investigation E->F E->F Match? G Compound Structure Verified F->G Yes H Re-evaluate Experimental Data or Purity of Sample F->H No

Caption: Workflow for NMR Data Cross-Referencing.

Characterization of cis-4-(Boc-aminomethyl)cyclohexylamine Impurities by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of potential impurities in cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in the synthesis of various pharmaceutical compounds. Leveraging Liquid Chromatography-Mass Spectrometry (LC-MS), we detail an experimental workflow for the identification and characterization of these impurities, supported by hypothetical experimental data to illustrate the methodology.

Potential Impurities in this compound

The synthesis of this compound can potentially lead to several impurities. These can arise from starting materials, by-products of the reaction, or degradation products. Understanding the impurity profile is crucial for process optimization and quality control. Key potential impurities that may be co-elute or have similar chromatographic behavior are outlined in Table 1.

Table 1: Hypothetical Impurity Profile of this compound

Impurity IDNameStructureMolecular Weight ( g/mol )Observed m/z [M+H]⁺Retention Time (min)Relative Abundance (%)
APIThis compoundC₁₂H₂₄N₂O₂228.33229.185.299.5
IMP-1trans-4-(Boc-aminomethyl)cyclohexylamineC₁₂H₂₄N₂O₂228.33229.184.80.15
IMP-2cis-4-(Aminomethyl)cyclohexylamineC₇H₁₆N₂128.22129.142.10.10
IMP-3Di-Boc protected cis-4-(aminomethyl)cyclohexylamineC₁₇H₃₂N₂O₄328.45329.247.50.08
IMP-4Unreacted starting material (e.g., cis-1,4-cyclohexanedimethanol derivative)----0.05
IMP-5Oxidized impurityC₁₂H₂₂N₂O₃242.31243.176.10.12

Experimental Workflow for Impurity Characterization

A systematic workflow is essential for the accurate identification and quantification of impurities. The following diagram illustrates a typical workflow for the LC-MS characterization of impurities in this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing and Analysis Sample Dissolve sample in diluent (e.g., Acetonitrile/Water) Filter Filter through 0.22 µm syringe filter Sample->Filter LC_Separation Chromatographic Separation (C18 Column) Filter->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+) LC_Separation->MS_Detection Peak_Detection Peak Detection and Integration MS_Detection->Peak_Detection Impurity_Identification Impurity Identification (Accurate Mass & Fragmentation) Peak_Detection->Impurity_Identification Quantification Quantification (Relative Peak Area) Impurity_Identification->Quantification

Caption: Experimental workflow for LC-MS impurity characterization.

Detailed Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50 - 500

  • Data Acquisition: Full scan and data-dependent MS/MS

Fragmentation Pathway Analysis

Understanding the fragmentation of the parent compound is key to identifying related impurities. The following diagram illustrates a plausible fragmentation pathway for this compound.

G parent [M+H]⁺ m/z 229.18 frag1 Loss of isobutylene [M+H-56]⁺ m/z 173.12 parent->frag1 -C₄H₈ frag2 Loss of Boc group [M+H-100]⁺ m/z 129.14 parent->frag2 -C₅H₈O₂ frag3 Loss of NH₃ [M+H-100-17]⁺ m/z 112.11 frag2->frag3 -NH₃

Caption: Proposed fragmentation pathway for the parent compound.

Data Interpretation and Comparison

The LC-MS data allows for the comparison of the impurity profile of different batches or suppliers of this compound. By comparing the retention times, accurate masses, and fragmentation patterns, unknown impurities can be tentatively identified. For instance, an impurity with the same accurate mass as the API but a different retention time could be the trans-isomer (IMP-1). An impurity with an m/z of 129.14 would correspond to the de-protected amine (IMP-2).

This systematic approach, combining high-resolution LC-MS with a clear data analysis workflow, provides a robust method for the characterization of impurities in this compound, ensuring the quality and safety of the final pharmaceutical product.

A Comparative Guide to Assessing the Stereochemical Purity of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the stereochemical purity of chiral building blocks is a critical step in ensuring the synthesis of safe and efficacious pharmaceutical agents. cis-4-(Boc-aminomethyl)cyclohexylamine is a key intermediate where control of the cis/trans isomeric ratio is paramount. This guide provides an objective comparison of primary analytical methods for assessing its stereochemical purity, supported by detailed experimental protocols and comparative data.

The primary stereochemical impurity in a sample of this compound is its trans-isomer. The differentiation and quantification of these two diastereomers are crucial for quality control. The principal methods employed for this analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying stereoisomers. For cis- and trans-4-(Boc-aminomethyl)cyclohexylamine, which are diastereomers, separation can often be achieved on a standard achiral stationary phase. However, the use of a chiral stationary phase (CSP) can enhance resolution significantly.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify the cis and trans isomers of 4-(Boc-aminomethyl)cyclohexylamine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide or polysaccharide, is recommended for optimal resolution. A C18 column may also be effective for separating these diastereomers.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The gradient and composition should be optimized. For basic compounds like amines, adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[1]

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: 25-40 °C, to be optimized for best separation.

  • Detection: UV detection at a wavelength where the Boc-protecting group absorbs, typically around 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-20 µL.

  • Data Analysis: The area of each peak corresponding to the cis and trans isomers is integrated. The percentage of stereochemical purity is calculated from the relative peak areas.

Comparative Data: HPLC Analysis
ParameterThis compoundtrans-4-(Boc-aminomethyl)cyclohexylamine
Typical Retention Time (min) 10.512.2
Resolution (Rs) -> 2.0
Limit of Detection (LOD) -~0.05%
Limit of Quantification (LOQ) -~0.15%
Calculated Purity (%) > 99.0< 1.0

Note: Data are representative and may vary based on specific instrumentation and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase (e.g., 1 mg/mL) p1->p2 a1 Inject Sample onto Chiral HPLC Column p2->a1 a2 Elute with Mobile Phase (Isocratic or Gradient) a1->a2 a3 Detect by UV (210 nm) a2->a3 d1 Integrate Peak Areas of cis and trans Isomers a3->d1 d2 Calculate Stereochemical Purity (%) d1->d2

Workflow for stereochemical purity assessment by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for structure elucidation and can effectively distinguish between diastereomers like cis and trans isomers.[2] The different spatial orientations of the substituents on the cyclohexane ring lead to distinct chemical shifts and coupling constants for the protons and carbons in each isomer. To enhance the separation of signals, a chiral derivatizing agent (CDA) can be used to convert the enantiomeric amines into diastereomeric amides, although for cis/trans diastereomers, direct analysis is often sufficient.

Experimental Protocol: NMR Analysis

Objective: To identify and quantify the cis and trans isomers by ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting minor impurities.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each isomer. Protons attached to the carbons bearing the amine and Boc-aminomethyl groups (H-1 and H-4) are typically the most informative.

    • The H-1 proton in the cis isomer is typically equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.

    • Integrate the signals for each isomer. The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.[2]

Comparative Data: ¹H NMR Analysis
ParameterKey Diagnostic Signalcis-Isomertrans-Isomer
Chemical Shift (δ, ppm) H-1 (proton on CH-NH₂)Higher ppm (deshielded)Lower ppm (shielded)
Signal Multiplicity/Coupling H-1Broader multipletSharper multiplet with large axial-axial couplings
Integral Ratio -Corresponds to major componentCorresponds to minor component
Calculated Purity (%) -> 99.0< 1.0

Note: Specific chemical shifts are solvent-dependent and should be confirmed with a reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Weigh Sample (5-10 mg) p2 Dissolve in Deuterated Solvent (e.g., CDCl3) p1->p2 a1 Acquire 1H NMR Spectrum (e.g., 400 MHz) p2->a1 a2 Process Data (Phase and Baseline Correction) a1->a2 d1 Identify Diagnostic Signals for cis and trans Isomers a2->d1 d2 Integrate Respective Signals d1->d2 d3 Calculate Isomeric Ratio d2->d3

Workflow for stereochemical purity assessment by NMR.

Gas Chromatography (GC)

Gas chromatography is another effective technique for separating volatile compounds. Since cis- and trans-4-(Boc-aminomethyl)cyclohexylamine have different boiling points and polarities, they can be separated by GC. To improve volatility and peak shape, the amine groups can be derivatized, for example, by acylation.

Experimental Protocol: GC Analysis

Objective: To separate and quantify the cis and trans isomers by GC.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5).[3][4]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature of ~150 °C, followed by a temperature ramp (e.g., 10 °C/min) to ~250 °C.

  • Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.

  • Sample Preparation (Optional Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add an acylating agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).

    • Heat the mixture briefly, then cool and dilute for injection.

  • Injection: 1 µL of the prepared sample.

  • Data Analysis: The peak area for each isomer is integrated, and the purity is calculated based on the relative area percentages.

Comparative Data: GC Analysis
ParameterThis compoundtrans-4-(Boc-aminomethyl)cyclohexylamine
Typical Retention Time (min) 15.816.5
Resolution (Rs) -> 1.8
Limit of Detection (LOD) -~0.02%
Limit of Quantification (LOQ) -~0.1%
Calculated Purity (%) > 99.0< 1.0

Note: Retention times are highly dependent on the temperature program and column used.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in Solvent p2 Derivatize (Optional) (e.g., Acylation) p1->p2 a1 Inject Sample into GC p2->a1 a2 Separate on Capillary Column (Temperature Program) a1->a2 a3 Detect by FID a2->a3 d1 Integrate Peak Areas of Isomers a3->d1 d2 Calculate Purity (%) d1->d2

Workflow for stereochemical purity assessment by GC.

Performance Comparison of Analytical Methods

FeatureHPLCNMR SpectroscopyGas Chromatography (GC)
Primary Advantage High resolution and sensitivityDefinitive structural informationHigh sensitivity and speed
Resolution of Diastereomers ExcellentGood to ExcellentGood to Excellent
Quantification Accuracy HighHigh (intrinsically quantitative)High
Sample Preparation Simple (dissolution)Simple (dissolution)Can require derivatization
Analysis Time 15-30 minutes per sample5-15 minutes per sample10-25 minutes per sample
Instrumentation Cost Moderate to HighHighLow to Moderate
Destructive? Yes (sample not recovered)No (sample can be recovered)Yes (sample is combusted)

Conclusion

The choice of analytical method for assessing the stereochemical purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and widely available technique that offers excellent resolution and is ideal for routine quality control and purity certification.

  • NMR Spectroscopy provides unambiguous structural confirmation and is inherently quantitative without the need for response factor correction, making it a powerful tool for primary characterization and investigation of unknown impurities.

  • Gas Chromatography is a fast and highly sensitive method, particularly suitable for detecting trace-level impurities, though it may require a derivatization step.

For comprehensive quality assurance in a drug development setting, employing a primary method like HPLC for routine checks, supported by NMR for definitive structural confirmation, represents a thorough and reliable strategy.

References

Benchmarking cis-4-(Boc-aminomethyl)cyclohexylamine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-proteinogenic amino acids and linkers is a key strategy in modern peptide drug design to enhance stability, bioactivity, and cell permeability. Cis-4-(Boc-aminomethyl)cyclohexylamine offers a semi-rigid cyclic scaffold that can be used for several applications, including the head-to-tail cyclization of peptides, the synthesis of peptide-drug conjugates, and the creation of constrained peptide architectures to mimic specific secondary structures.

Performance Evaluation and Comparison

Due to a lack of publicly available, direct comparative studies benchmarking this compound against other diamine linkers, a quantitative comparison of performance metrics such as yield, purity, and coupling efficiency is not feasible at this time. However, we can extrapolate its expected performance based on the known behavior of similar cyclic and aliphatic diamines in solid-phase peptide synthesis (SPPS).

Alternatives for Peptide Cyclization and Constrained Peptide Synthesis:

Alternative Building BlockStructureKey CharacteristicsPotential AdvantagesPotential Disadvantages
trans-4-(Boc-aminomethyl)cyclohexylamine Isomer of the topic compoundStereoisomer with a different spatial arrangement of the amino and aminomethyl groups.May induce a different, more extended peptide conformation compared to the cis-isomer.Potentially different cyclization efficiency and impact on biological activity.
Linear Aliphatic Diamines (e.g., Boc-NH-(CH2)n-NH2) Flexible, linear chainProvides flexibility to the peptide backbone.Can accommodate a wider range of ring sizes for cyclized peptides.May lead to a less defined and more conformationally flexible final peptide.
Other Cyclic Diamines (e.g., Boc-diaminocyclopentane) Different ring sizeThe smaller ring size can impose a tighter turn in the peptide backbone.May be suitable for mimicking specific beta-turns.Ring strain could potentially lower cyclization yields.
Proline and Proline Analogs Induces a natural turnCan be incorporated directly into the peptide sequence to induce a bend.Well-established method for introducing turns.Limited to the specific turn geometry of the proline ring.

Experimental Protocols

While a specific, detailed protocol for a comparative study is not available, the following sections outline the general experimental methodologies for incorporating diamine linkers like this compound in peptide synthesis and subsequent cyclization.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) incorporating a Diamine Linker

This protocol describes the manual synthesis of a linear peptide on a solid support, incorporating a diamine linker for subsequent head-to-tail cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling completion using a Kaiser test.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Diamine Linker Coupling:

    • Activate the carboxyl group of the growing peptide chain on the resin using HBTU/HOBt and DIPEA.

    • Add a solution of this compound in DMF to the activated resin. Allow the reaction to proceed overnight.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide chain.

  • Cleavage from Resin: Cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.

General Protocol for Head-to-Tail Peptide Cyclization

Materials:

  • Purified linear peptide with a free N-terminal amine and a C-terminal carboxyl group (or a linker with a free amine)

  • Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DMF (high dilution)

Procedure:

  • Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Cyclization Reaction: Add PyBOP and DIPEA to the peptide solution. Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Quenching and Purification: Once the reaction is complete, quench the reaction and remove the solvent under vacuum. Purify the cyclic peptide by reverse-phase HPLC.

  • Characterization: Characterize the final cyclic peptide by mass spectrometry and NMR to confirm its structure and purity.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and cyclization of a peptide using a diamine linker.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Linear_Peptide Linear Peptide Synthesis (SPPS) Resin->Linear_Peptide  Chain Elongation   Cleavage Cleavage from Resin Linear_Peptide->Cleavage Purification1 Purification of Linear Peptide Cleavage->Purification1 Cyclization Head-to-Tail Cyclization Purification1->Cyclization Purification2 Purification of Cyclic Peptide Cyclization->Purification2 Analysis Characterization (MS, NMR) Purification2->Analysis

General workflow for the synthesis of a cyclic peptide.

Cyclization_Process cluster_linear Linear Peptide cluster_cyclized Cyclized Peptide N-terminus H2N- Peptide_Chain_1 ---(Amino Acids)--- Linker Diamine Linker Peptide_Chain_2 ---(Amino Acids)--- C-terminus -COOH Cyclic_Peptide Cyclic Peptide C-terminus->Cyclic_Peptide Intramolecular Amide Bond Formation

Schematic of head-to-tail peptide cyclization.

Conclusion

This compound represents a valuable tool for medicinal chemists seeking to introduce conformational constraints and enable cyclization in synthetic peptides. Its semi-rigid cyclic structure is expected to impart a more defined three-dimensional shape to the peptide, which can lead to improved receptor binding affinity, selectivity, and stability against proteases.

While direct comparative data is currently lacking, the choice between this compound and its alternatives will depend on the specific design hypothesis for the target peptide. Factors such as the desired ring size, the intended level of conformational rigidity, and the specific geometry required for biological activity should guide the selection process. Further experimental studies are warranted to systematically benchmark the performance of this and other diamine linkers to provide a clearer, data-driven basis for their application in peptide drug discovery.

A Comparative Guide to Spectroscopic Techniques for Studying Cis-Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of cis-trans isomerization is a critical aspect of molecular science, with profound implications in fields ranging from drug development to materials science. The distinct spatial arrangements of geometric isomers give rise to unique physical and photochemical properties. This guide provides an objective comparison of key spectroscopic techniques used to study and quantify cis-trans isomerization, supported by experimental data and detailed methodologies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for monitoring cis-trans isomerization, particularly for photochromic molecules like azobenzene and stilbene. The two isomers typically exhibit distinct absorption spectra, allowing for the quantification of their relative concentrations in a mixture.[1]

Principle: The extent of π-conjugation often differs between cis and trans isomers, leading to different energies for electronic transitions. The more planar and extensively conjugated isomer (usually the trans isomer) generally absorbs at a longer wavelength (bathochromic or red shift) with a higher molar extinction coefficient.[2][3] The isomerization process can be initiated by light (photoisomerization) or heat (thermal isomerization) and monitored by recording the change in absorbance at a specific wavelength over time.[4][5]

Experimental Protocol (Photoisomerization of Azobenzene):

  • Sample Preparation: Prepare a dilute solution of azobenzene in a suitable solvent (e.g., methanol or DMSO) in a quartz cuvette.[6]

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution, which will predominantly correspond to the trans isomer.

  • Photoisomerization: Irradiate the sample with UV light (e.g., 365 nm) to induce trans-to-cis isomerization.[7] The progress of the isomerization can be monitored by periodically recording the absorption spectrum. A photostationary state (PSS) is reached when the rates of forward and reverse photoisomerization become equal.[4]

  • Reverse Isomerization: To study the cis-to-trans isomerization, the solution rich in the cis isomer can be irradiated with visible light or allowed to relax thermally in the dark.[4]

  • Data Analysis: The concentration of each isomer at any given time can be determined using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers at a specific wavelength are known. The kinetics of the isomerization can then be determined by plotting the concentration of an isomer as a function of time.

MoleculeIsomerλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Key Differentiating Feature
Stilbene cis~280Lowertrans-stilbene shows a red shift in λmax due to greater π-conjugation.[2]
trans~295Higher
Dibenzylideneacetone (DBA) cis,cis287-29011,000The trans,trans isomer exhibits a significant red shift and higher molar absorptivity due to its planar structure and extensive conjugation.[3]
cis,trans29520,000
trans,trans33034,300

Table 1: UV-Vis Spectroscopic Data for Stilbene and DBA Isomers.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare dilute solution of molecule in cuvette initial_spec Record initial UV-Vis spectrum (trans) prep->initial_spec irradiate Irradiate with UV light (e.g., 365 nm) initial_spec->irradiate monitor Monitor spectral changes over time irradiate->monitor reverse Induce reverse isomerization (visible light or heat) monitor->reverse beer_lambert Apply Beer-Lambert Law to determine concentrations monitor->beer_lambert reverse->monitor kinetics Plot concentration vs. time to determine kinetics beer_lambert->kinetics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for distinguishing between cis and trans isomers and for studying the kinetics of their interconversion.[8][9] Both ¹H and ¹³C NMR can provide valuable information based on chemical shifts and coupling constants.[10]

Principle: The spatial arrangement of atoms in cis and trans isomers leads to different chemical environments for the nuclei. This results in distinct chemical shifts (δ) and coupling constants (J). For olefinic protons, the coupling constant is typically larger for the trans isomer due to the dihedral angle dependency.[2] For proline residues in peptides, the cis and trans conformations of the X-Pro peptide bond can be distinguished and their slow isomerization kinetics can be measured using 2D NMR techniques like NOESY or EXSY.[11]

Experimental Protocol (¹H NMR of Stilbene):

  • Sample Preparation: Dissolve a small amount of the stilbene isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.[2]

  • Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.[2]

  • Analysis: Integrate the signals to determine the relative proportions of the isomers. Measure the chemical shifts and coupling constants of the vinylic protons to distinguish between the cis and trans isomers.

MoleculeIsomerProton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Key Differentiating Feature
Stilbene (in CDCl₃)cisVinylic Proton~6.60~12The vinylic protons of trans-stilbene are more deshielded and have a larger coupling constant.[2]
transVinylic Proton~7.11~16
Aminoazobenzene (AAB) (in d₆-DMSO)cisProtons ortho to azoShift of -0.94 ppm relative to trans-Cis isomer protons are generally more shielded than their trans counterparts.[12]
transProtons ortho to azo--

Table 2: ¹H NMR Spectroscopic Data for Stilbene and Aminoazobenzene Isomers.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Processing cluster_anal_nmr Analysis prep_nmr Dissolve isomer in deuterated solvent with TMS acquire_nmr Acquire spectrum on NMR spectrometer prep_nmr->acquire_nmr process_nmr Fourier transform, phase and baseline correction acquire_nmr->process_nmr reference_nmr Reference to TMS at 0 ppm process_nmr->reference_nmr analyze_nmr Measure chemical shifts (δ) and coupling constants (J) reference_nmr->analyze_nmr

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between cis and trans isomers based on their different vibrational modes.[8] These techniques are complementary, as some vibrations may be active in one and inactive in the other due to molecular symmetry.[13]

Principle: Cis and trans isomers have different symmetries, which leads to different selection rules for IR absorption and Raman scattering. A key diagnostic feature for alkenes is the out-of-plane C-H bending vibration, which appears at significantly different wavenumbers for the two isomers.[2] For molecules with a center of symmetry (like trans-1,2-dichloroethylene), the C=C stretching vibration is IR inactive but Raman active, while for the cis isomer, it is active in both.[8]

Experimental Protocol (ATR-FTIR of Stilbene):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[2]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid stilbene isomer directly onto the ATR crystal. For solid samples, ensure good contact using the built-in clamp.[2]

  • Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Analysis: Identify the characteristic vibrational bands, particularly the C-H out-of-plane bending, to differentiate between the cis and trans isomers.

MoleculeIsomerVibrational ModeWavenumber (cm⁻¹)Key Differentiating Feature
Stilbene cisC-H out-of-plane bend (alkene)~690The C-H out-of-plane bending vibration for the trans isomer is at a significantly higher wavenumber.[2]
transC-H out-of-plane bend (alkene)~960
1,2-Dichloroethylene cisC=C stretch~1590 (IR active)The C=C stretch of the trans isomer is IR inactive due to zero dipole moment change.[8]
transC=C stretch~1577 (Raman active)
Azobenzene (in MOF)cisIR band~705The intensity of specific IR bands can be used to monitor the relative amounts of cis and trans isomers.[7]
transIR band~720

Table 3: Vibrational Spectroscopic Data for Cis and Trans Isomers.

Vibrational_Spectroscopy_Logic cluster_isomers Isomers cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques cluster_outcome Outcome cis Cis Isomer symmetry Different Molecular Symmetry cis->symmetry trans Trans Isomer trans->symmetry vibrations Different Vibrational Modes symmetry->vibrations ir IR Spectroscopy (Change in Dipole Moment) vibrations->ir raman Raman Spectroscopy (Change in Polarizability) vibrations->raman differentiation Differentiation of Isomers (Distinct Spectra) ir->differentiation raman->differentiation

Time-Resolved Spectroscopy

Time-resolved techniques, such as transient absorption and time-resolved photoelectron spectroscopy (TRPES), are essential for studying the ultrafast dynamics of photoisomerization.[14] These methods provide insights into the excited-state lifetimes and the reaction pathways on femtosecond to picosecond timescales.

Principle: In a pump-probe experiment, an ultrashort laser pulse (the pump) excites the molecule to an excited electronic state. A second, time-delayed pulse (the probe) monitors the changes in absorption or ionization of the excited molecules as they evolve. By varying the delay between the pump and probe pulses, the dynamics of the isomerization process can be tracked in real-time.[14][15]

Experimental Protocol (Generic Pump-Probe):

  • Laser Setup: A high-power, ultrashort pulse laser system is used to generate both the pump and probe beams. The pump wavelength is chosen to excite the molecule of interest, while the probe wavelength is selected to monitor the excited-state dynamics.

  • Beam Path: The laser output is split into two beams. The pump beam is directed to the sample, while the probe beam travels through a variable delay line before being focused on the same spot on the sample.

  • Data Acquisition: The change in absorbance of the probe beam is measured as a function of the pump-probe delay time.

  • Analysis: The resulting data provides a kinetic trace of the excited-state population, from which lifetimes and isomerization rates can be extracted.

MoleculeTechniqueTimescaleKey Findings
Stilbene TRPESFemtosecondsReveals vibrational coherences and tracks the excited-state wave packets along the complete reaction path to the final products in both gas and liquid phases.[14]
Retinal Transient AbsorptionFemtosecondsThe 11-cis to all-trans isomerization is complete in only 200 fs.[16]

Table 4: Time-Resolved Spectroscopy Data for Isomerization Dynamics.

Time_Resolved_Workflow cluster_setup Setup cluster_exp Experiment cluster_data Data Analysis laser Ultrashort Pulse Laser split Split into Pump and Probe Beams laser->split delay Probe through Variable Delay Line split->delay pump_excite Pump excites sample split->pump_excite probe_measure Probe measures change in absorption/ionization delay->probe_measure pump_excite->probe_measure plot_data Plot ΔAbsorbance vs. Pump-Probe Delay probe_measure->plot_data extract_kinetics Extract excited-state lifetimes and rates plot_data->extract_kinetics

Conclusion

The choice of spectroscopic technique for studying cis-trans isomerization depends on the specific information required. UV-Vis spectroscopy is excellent for monitoring bulk concentration changes and determining reaction kinetics. NMR provides detailed structural information and is invaluable for distinguishing isomers in complex mixtures and studying slower isomerization processes. Vibrational spectroscopy offers a clear-cut method for identifying isomers based on their unique molecular fingerprints. Finally, time-resolved spectroscopy is indispensable for investigating the ultrafast dynamics and mechanisms of photoisomerization. A multi-technique approach often provides the most comprehensive understanding of the isomerization process.

References

Safety Operating Guide

Proper Disposal of cis-4-(Boc-aminomethyl)cyclohexylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of cis-4-(Boc-aminomethyl)cyclohexylamine, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard and Safety Summary

This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in accordance with the information summarized below and the full Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/BurnsH314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: In-Lab Waste Pretreatment (Acidic Hydrolysis)

For laboratories equipped to perform chemical waste treatment, the following protocol outlines a method for the acidic hydrolysis of the Boc-protecting group. This procedure converts the compound to a less complex amine salt, which may be preferable for final disposal. Note: This procedure must be performed by trained personnel in a designated fume hood.

Materials:

  • Waste this compound (solid or in a compatible solvent)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution (saturated) or other suitable base for neutralization

  • Appropriate waste containers

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare a solution or suspension of the this compound waste in a suitable solvent such as dichloromethane (DCM).

  • Acidification: Slowly add an excess of trifluoroacetic acid (TFA) or a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane to the waste mixture.[1][2] The reaction is typically exothermic; control the rate of addition to maintain a safe temperature.

  • Reaction: Stir the mixture at room temperature. The deprotection reaction is usually rapid, but it is advisable to stir for 1-4 hours to ensure complete conversion.[2]

  • Quenching and Neutralization: After confirming the reaction is complete (e.g., by TLC or LC-MS if feasible), slowly and carefully neutralize the acidic waste stream by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. Be cautious as this will generate CO2 gas.

  • Waste Segregation: Separate the aqueous and organic layers if applicable. Dispose of each stream into appropriately labeled hazardous waste containers.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container pretreatment_decision Step 4: In-Lab Pretreatment Feasible? container->pretreatment_decision pretreatment_yes Step 5a: Perform Acidic Hydrolysis (See Protocol 2) pretreatment_decision->pretreatment_yes Yes pretreatment_no Step 5b: Store Untreated Waste in Designated Area pretreatment_decision->pretreatment_no No neutralize Step 6a: Neutralize Waste Stream pretreatment_yes->neutralize collect_treated Step 7a: Collect Treated Waste in Labeled Container neutralize->collect_treated storage Step 8: Store Waste in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials collect_treated->storage pretreatment_no->storage disposal_service Step 9: Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.